molecular formula C14H11FO B143656 4-Acetyl-2-fluorobiphenyl CAS No. 42771-79-9

4-Acetyl-2-fluorobiphenyl

Cat. No.: B143656
CAS No.: 42771-79-9
M. Wt: 214.23 g/mol
InChI Key: ZLKQQDFLPVWFDT-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-4-phenylphenyl)ethanone
Source PubChem
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InChI

InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKQQDFLPVWFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195425
Record name 4-Acetyl-2-fluorobiphenyl
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Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42771-79-9
Record name 1-(2-Fluoro[1,1′-biphenyl]-4-yl)ethanone
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Record name 4-Acetyl-2-fluorobiphenyl
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Record name 4-Acetyl-2-fluorobiphenyl
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Record name 1-(2-fluoro[1,1'-biphenyl]-4-yl)ethan-1-one
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Record name 4-ACETYL-2-FLUOROBIPHENYL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Acetyl-2-fluorobiphenyl, a chemical compound of interest in pharmaceutical research and development. It details the core chemical properties, synthesis methodologies, reactivity, and known applications, with a particular focus on its relevance as an impurity in the anti-inflammatory drug Flurbiprofen. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and quality control.

Core Chemical Properties

This compound is a substituted aromatic ketone. Its fundamental chemical and physical properties are summarized below, providing a baseline for its handling, analysis, and application in a research setting.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁FO[1][2]
Molecular Weight 214.23 g/mol [1][2]
Appearance White to Light Yellow Solid/Prismatic Crystals[1][3]
Melting Point 94-95 °C[3]
CAS Number 42771-79-9[2]
InChI InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3[1]
SMILES CC(=O)c1ccc(-c2ccccc2)c(F)c1[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic synthesis routes. A common and effective method is the Friedel-Crafts acylation of 2-fluorobiphenyl. Below is a representative experimental protocol.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the well-established Friedel-Crafts acylation reaction, adapted from similar syntheses of acetylated biphenyl compounds.[4]

Materials:

  • 2-Fluorobiphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Acetone or ethanol for recrystallization

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Add acetyl chloride dropwise to the stirred mixture, maintaining the temperature below 5°C.

  • Substrate Addition: Following the addition of acetyl chloride, add a solution of 2-fluorobiphenyl in dry dichloromethane dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir for several hours, gradually warming to room temperature to ensure completion.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Wash the organic layer successively with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent such as acetone or ethanol to yield pure this compound.[4]

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A Suspend AlCl3 in DCM at 0°C B Add Acetyl Chloride (dropwise) A->B C Add 2-Fluorobiphenyl in DCM (dropwise) B->C D Stir and warm to room temperature C->D E Quench with ice and dilute HCl D->E F Separate organic layer E->F G Wash with H2O, NaHCO3, Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Recrystallize from Acetone/Ethanol I->J K This compound J->K Yields Pure Product

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Reactivity and Stability

Reactivity: The reactivity of this compound is primarily governed by the acetyl group (a ketone) and the fluorinated biphenyl system.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can undergo reactions such as reduction to an alcohol, reductive amination, and aldol condensation.

  • Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating group but directs electrophiles to the ortho and para positions relative to itself. The acetyl group is also deactivating and a meta-director. The overall substitution pattern will depend on the interplay of these electronic effects.

Stability: The compound is stable under normal laboratory conditions.[5] It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][6]

Applications in Research and Drug Development

The primary significance of this compound in the pharmaceutical industry is its classification as an impurity of Flurbiprofen.[1][3] Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic properties.[1]

As a known impurity, this compound serves as a critical reference standard in:

  • Quality Control (QC): Pharmaceutical manufacturers use it to develop and validate analytical methods (e.g., HPLC) for detecting and quantifying its presence in Flurbiprofen active pharmaceutical ingredients (APIs) and final drug products.

  • Process Chemistry: Its presence can indicate side reactions or incomplete conversions during the synthesis of Flurbiprofen or related compounds. Studying its formation helps in optimizing reaction conditions to minimize impurities.

  • Toxicology Studies: Regulatory bodies require the assessment of impurities in pharmaceuticals. Therefore, this compound may be used in toxicological studies to determine its safety profile.

G cluster_drug Pharmaceutical Context cluster_application Application Flurbiprofen Flurbiprofen (NSAID) Impurity This compound (Impurity D) Flurbiprofen->Impurity contains QC Quality Control Reference Standard Impurity->QC Process Process Chemistry Optimization Impurity->Process Tox Toxicology Studies Impurity->Tox

Caption: Logical relationship of this compound to Flurbiprofen and its applications.

Biological Context

There is limited direct research on the biological activity of this compound itself. However, its structural similarity to other biologically active molecules provides a basis for potential investigation. The introduction of fluorine and acetyl groups can significantly modulate the biological properties of a parent compound.[7][8] For instance, fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[7] Studies on other acetylated phenolic compounds have shown that acetylation can influence antithrombotic activity.[8] Given its status as a Flurbiprofen impurity, any inherent biological activity, or lack thereof, is of regulatory and safety importance.

Safety and Handling

While not classified as a hazardous substance, standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5][6]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale dust. Ensure adequate ventilation in the handling area.[6][9]

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water.

    • Ingestion: If swallowed, drink water. Consult a physician if feeling unwell.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-fluorobiphenyl, with the CAS Number 42771-79-9, is a fluorinated aromatic ketone.[1][2] It is recognized primarily as an impurity of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] Understanding the synthesis, characterization, and analysis of this compound is crucial for the quality control and safety assessment of Flurbiprofen-containing pharmaceutical products. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical methodologies.

Chemical Structure and Properties

The chemical structure of this compound consists of a biphenyl backbone with a fluorine atom at the 2-position and an acetyl group at the 4-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 42771-79-9[1][2]
Molecular Formula C₁₄H₁₁FO[1]
Molecular Weight 214.23 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 94-95 °C[2]
SMILES CC(=O)c1ccc(-c2ccccc2)c(F)c1[1]
InChI InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3[1]

Synthesis of this compound

Proposed Synthetic Route 1: Friedel-Crafts Acylation

A potential synthetic pathway is the Friedel-Crafts acylation of 2-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]

Experimental Protocol: Friedel-Crafts Acylation of 2-Fluorobiphenyl

Materials:

  • 2-Fluorobiphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 2-fluorobiphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Proposed Synthetic Route 2: Suzuki Coupling

An alternative approach involves the Suzuki-Miyaura cross-coupling reaction between (4-acetyl-2-fluorophenyl)boronic acid and bromobenzene, or 4-bromo-3-fluoroacetophenone and phenylboronic acid, catalyzed by a palladium complex.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-3-fluoroacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-bromo-3-fluoroacetophenone (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted)

Detailed spectroscopic data for this compound is not widely published. The following tables provide predicted and expected values based on the analysis of structurally similar compounds, such as 4-acetylbiphenyl and other fluorinated biphenyls.[6][7][8][9]

Table 2: Predicted ¹H NMR Spectroscopic Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~2.6s-COCH₃
~7.2-7.8mAromatic Protons

Table 3: Predicted ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~26-COCH₃
~115-145Aromatic Carbons
~158-162 (d, J ≈ 250 Hz)C-F
~197C=O

Table 4: Predicted IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
~3050-3100C-H stretch (aromatic)
~2920-2960C-H stretch (methyl)
~1680C=O stretch (ketone)
~1600, 1480, 1450C=C stretch (aromatic)
~1250C-F stretch

Table 5: Predicted Mass Spectrometry Data of this compound

m/zAssignment
214[M]⁺
199[M-CH₃]⁺
171[M-COCH₃]⁺

Analytical Methods

As an impurity of Flurbiprofen, the analysis of this compound is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of Flurbiprofen and its related substances.

Experimental Protocol: HPLC Analysis of Flurbiprofen and Impurities

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and a phosphate buffer, with potential gradient elution to resolve all impurities.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve a known amount of the Flurbiprofen drug substance or product in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the impurity based on the peak area response.

Visualizations

Proposed Synthesis Workflow: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification R1 2-Fluorobiphenyl S2 Add 2-Fluorobiphenyl solution dropwise R1->S2 R2 Acetyl Chloride S1 Mix AlCl3 and Acetyl Chloride in DCM at 0 °C R2->S1 R3 AlCl3 R3->S1 S1->S2 S3 Stir at Room Temperature S2->S3 W1 Quench with Ice/HCl S3->W1 W2 Separate Layers W1->W2 W3 Wash Organic Layer W2->W3 W4 Dry and Concentrate W3->W4 P1 Column Chromatography or Recrystallization W4->P1 Product This compound P1->Product

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

General Analytical Workflow for Impurity Profiling

G cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting SP1 Weigh Drug Substance SP2 Dissolve in Diluent SP1->SP2 SP3 Filter Solution SP2->SP3 A1 Inject into HPLC SP3->A1 A2 Separate on C18 Column A1->A2 A3 Detect at 254 nm A2->A3 D1 Integrate Peak Areas A3->D1 D2 Identify Impurity by Retention Time D1->D2 D3 Quantify against Standard D2->D3 R1 Report Impurity Level D3->R1 Result Impurity Profile R1->Result

Caption: General workflow for the analysis of this compound as a pharmaceutical impurity.

References

Synthesis of 4-Acetyl-2-fluorobiphenyl from 2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-acetyl-2-fluorobiphenyl from 2-fluorobiphenyl, a key chemical transformation relevant in the synthesis of various organic molecules, including active pharmaceutical ingredients. The primary method described is the Friedel-Crafts acylation, a robust and widely used reaction for the introduction of an acyl group onto an aromatic ring.

Reaction Principle and Mechanism

The synthesis of this compound from 2-fluorobiphenyl is achieved through an electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[1][2] In this reaction, 2-fluorobiphenyl is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]

The reaction proceeds via the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺).[2][4]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-fluorobiphenyl attacks the acylium ion. The fluorine atom at the 2-position is a deactivating but ortho-, para-directing group. Due to steric hindrance from the adjacent phenyl ring, the acetylation occurs predominantly at the para-position (C4) of the fluorinated ring.

  • Deprotonation: A base, typically the chloroaluminate complex formed during the reaction, removes a proton from the intermediate carbocation (sigma complex), restoring aromaticity and yielding the final product, this compound.

Experimental Protocol

The following protocol is a representative procedure for the Friedel-Crafts acylation of 2-fluorobiphenyl. This method is adapted from established procedures for similar biphenyl compounds.[3][5]

Materials:

  • 2-Fluorobiphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Water (distilled or deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Acetone or Ethanol for recrystallization

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • To the cooled suspension, add acetyl chloride dropwise with vigorous stirring.

  • Following the addition of acetyl chloride, add a solution of 2-fluorobiphenyl in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 7 hours) to ensure complete reaction.[5]

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as acetone or ethanol to yield pure this compound.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Fluorobiphenyl
Molecular FormulaC₁₂H₉F[6]
Molecular Weight172.20 g/mol [6]
Acylating Agent Acetyl Chloride
Molecular FormulaC₂H₃ClO
Molecular Weight78.50 g/mol
Catalyst Anhydrous Aluminum Chloride
Molecular FormulaAlCl₃
Molecular Weight133.34 g/mol
Product This compound
Molecular FormulaC₁₄H₁₁FO[7]
Molecular Weight214.23 g/mol [7]
AppearanceWhite to light yellow solid[7]

Note: Yields for this specific reaction are not detailed in the provided search results but are expected to be moderate to high based on similar Friedel-Crafts acylation reactions of biphenyl derivatives.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Suspend AlCl₃ in CH₂Cl₂ add_acyl Add Acetyl Chloride at 0°C start->add_acyl add_biphenyl Add 2-Fluorobiphenyl in CH₂Cl₂ at 0°C add_acyl->add_biphenyl react Stir at Room Temperature add_biphenyl->react quench Quench with Ice/HCl react->quench extract Separate Organic Layer quench->extract wash Wash with H₂O, NaHCO₃, H₂O extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of 2-fluorobiphenyl.

reaction_mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_rearomatization Rearomatization reactants Acetyl Chloride + Anhydrous AlCl₃ acylium Acylium Ion [CH₃CO]⁺ + [AlCl₄]⁻ reactants->acylium Formation of Electrophile biphenyl 2-Fluorobiphenyl sigma_complex Sigma Complex (Carbocation Intermediate) biphenyl->sigma_complex Nucleophilic Attack deprotonation Deprotonation by [AlCl₄]⁻ sigma_complex->deprotonation product This compound deprotonation->product Restoration of Aromaticity

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

References

Spectroscopic Analysis of 4-Acetyl-2-fluorobiphenyl: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-acetylbiphenyl.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-acetylbiphenyl were recorded in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data of 4-Acetylbiphenyl (400 MHz, CDCl₃)[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.03d2HAr-H
7.68d2HAr-H
7.48t2HAr-H
7.41t1HAr-H
2.65s3H-CH₃
s = singlet, d = doublet, t = triplet

Table 2: ¹³C NMR Spectroscopic Data of 4-Acetylbiphenyl (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppmAssignment
197.7C=O
145.7Ar-C
139.8Ar-C
135.8Ar-C
128.9Ar-CH
128.8Ar-CH
128.2Ar-CH
127.2Ar-CH
26.6-CH₃

1.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-acetylbiphenyl was obtained from a sample prepared as a potassium bromide (KBr) pellet.[1]

Table 3: IR Spectroscopic Data of 4-Acetylbiphenyl (KBr Pellet)[1]

Wavenumber (cm⁻¹)Assignment
3087, 3062, 3030C-H stretching (aromatic)
1678C=O stretching (ketone)
1605C=C stretching (aromatic)
1408C-H bending (methyl)
1267C-CO-C stretching/bending
845, 768, 696C-H out-of-plane bending (aromatic)

1.3. Mass Spectrometry (MS)

The mass spectrum of 4-acetylbiphenyl was acquired using Electron Ionization (EI) at 70 eV.

Table 4: Mass Spectrometry Data of 4-Acetylbiphenyl (EI, 70 eV)

m/zRelative Intensity (%)Assignment
19655[M]⁺
181100[M-CH₃]⁺
15265[M-C₂H₄O]⁺
12715[C₁₀H₇]⁺
7610[C₆H₄]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The solution was then transferred to a 5 mm NMR tube.[1]

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition: A standard single-pulse sequence was used. Typically, 16 to 32 scans were accumulated with a relaxation delay of 1-2 seconds.[1]

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse sequence was employed. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) were acquired with a relaxation delay of 2 seconds to ensure an adequate signal-to-noise ratio.[1]

  • Processing: The raw data (Free Induction Decay - FID) was subjected to Fourier transformation. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.[1]

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a transparent or translucent pellet.[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for the analysis.[1]

  • Acquisition: A background spectrum of a pure KBr pellet was recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of 16-32 scans.[1]

2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was utilized.[3]

  • Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample was volatilized by heating under a high vacuum.[4]

  • Ionization: The gaseous sample molecules were bombarded with a beam of electrons with an energy of 70 eV. This process causes the molecules to ionize and fragment.[3]

  • Analysis: The resulting ions were accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio. The detector recorded the abundance of each ion.

Visualization of the Analytical Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Compound (e.g., 4-Acetyl-2-fluorobiphenyl) Preparation Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) Processing->Interpretation Report Technical Report / Publication Interpretation->Report

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Physical Properties of 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a focused overview of the known physical properties of 4-Acetyl-2-fluorobiphenyl, a compound of interest in pharmaceutical research and development. It is primarily recognized as an impurity of Flurbiprofen, an anti-inflammatory agent used for analgesia[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering available data on its melting point and solubility, alongside generalized experimental workflows.

Physical Properties Data

The characterization of physical properties is fundamental for the purification, formulation, and quality control of any chemical substance. For this compound, the following data has been reported.

PropertyValueAppearanceSource
Melting Point 94-95°CPrismatic crystals[1]
Color White to Light YellowCrystalline Solid[2]
Solubility Data not available--

Experimental Protocols

Detailed experimental protocols for the determination of the melting point and solubility of this compound are not explicitly detailed in the available literature. However, standard pharmacopeial and organic chemistry methodologies are typically employed for such characterizations.

1. Melting Point Determination (General Protocol): The melting point is a critical indicator of purity. A common method is capillary melting point determination.

  • Apparatus: Digital melting point apparatus, capillary tubes (one end sealed).

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The tube is placed into the heating block of the apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range is typically narrow.

2. Solubility Assessment (General Protocol): Solubility is determined by adding a solute to a solvent until saturation is reached at a specific temperature.

  • Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled bath.

  • Procedure (for a given solvent):

    • A known volume of the selected solvent (e.g., water, ethanol, DMSO) is placed in a vial maintained at a constant temperature (e.g., 25°C).

    • Small, accurately weighed portions of this compound are incrementally added to the solvent.

    • The mixture is stirred vigorously for a set period after each addition to allow for dissolution.

    • The process continues until a saturated solution is achieved, indicated by the persistence of undissolved solid.

    • The total mass of the dissolved solid is used to calculate the solubility, often expressed in mg/mL or mol/L.

Visualizations: Logical Relationships and Workflows

To better illustrate the context and experimental processes related to this compound, the following diagrams are provided.

API Flurbiprofen (Active Pharmaceutical Ingredient) Impurity This compound (Flurbiprofen Impurity D) API->Impurity is a related substance to

Caption: Logical relationship of this compound to Flurbiprofen.

cluster_workflow Workflow for Physical Property Analysis A Sample Acquisition (this compound) B Melting Point Analysis (Capillary Method) A->B C Solubility Assessment (Solvent Screening) A->C D Data Compilation & Reporting B->D C->D

Caption: Generalized experimental workflow for physical property determination.

References

The Evolving Landscape of Acetylated Fluorobiphenyl Compounds: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of fluorine chemistry and the versatile biphenyl scaffold, further functionalized by acetylation, presents a compelling frontier in medicinal chemistry. While direct, comprehensive research on the biological activities of acetylated fluorobiphenyl compounds as a distinct class is still emerging, preliminary data and studies on structurally related molecules suggest significant therapeutic potential. This technical guide synthesizes the current understanding, drawing from research on fluorobiphenyls, acetylated compounds, and related fluorinated molecules to provide a forward-looking perspective on their promise in drug discovery and development. The strategic incorporation of fluorine can modulate metabolic stability, binding affinity, and lipophilicity, while acetylation is known to influence bioavailability and target interactions, including epigenetic modulation.

Quantitative Insights: Biological Activity of Related Compounds

To contextualize the potential of acetylated fluorobiphenyls, this section summarizes quantitative data from studies on closely related compound classes. These findings offer valuable benchmarks for future investigations into acetylated fluorobiphenyl analogues.

Table 1: Cytotoxicity of Fluorophenylacetamide Derivatives

CompoundCell LineIC50 (µM/L)Reference
2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivative (2b)PC3 (Prostate Cancer)102[1]
2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivativesHela (Cervical Cancer)Less active than against PC3[1]
2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivativesACHN (Renal Cell Carcinoma)Less active than against PC3[1]
2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivativesMCF-7 (Breast Cancer)Less active than against PC3[1]
2-(4-Fluorophenyl)-N-(halophenyl)acetamide derivativesHL-60 (Promyelocytic Leukemia)Less active than against PC3[1]

Table 2: Enzyme Inhibition by Fluorinated Analogues

CompoundEnzymeInhibitionReference
3'-FluoroaminopterinDihydrofolate Reductase (HeLa cells)2-3 fold tighter binding than aminopterin[2]
2'-FluoroaminopterinDihydrofolate Reductase (HeLa cells)Similar binding to aminopterin[2]

Table 3: Anti-inflammatory Activity of a Fluorobiphenyl Metabolite

CompoundActivityPlasma Half-lifeReference
(2-fluoro-4'-biphenylyl)acetic acid (metabolite of 4'-ethynyl-2-fluorobiphenyl)Anti-inflammatory4 hours[3]

Experimental Protocols: A Methodological Framework

The following protocols are representative of the experimental approaches used to evaluate the biological activity of fluorinated and acetylated compounds and can be adapted for the study of acetylated fluorobiphenyls.

Synthesis of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives[1]
  • Starting Materials: 4-Fluorophenylacetic acid, thionyl chloride, various halogenated anilines.

  • Step 1: Acid Chloride Formation: 4-Fluorophenylacetic acid is refluxed with an excess of thionyl chloride to produce 4-fluorophenylacetyl chloride. The excess thionyl chloride is removed by distillation under reduced pressure.

  • Step 2: Amide Formation: The synthesized 4-fluorophenylacetyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The halogenated aniline, dissolved in the same solvent, is added dropwise to the solution at 0°C with constant stirring.

  • Step 3: Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield the final 2-(4-fluorophenyl)-N-halophenylacetamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[4]
  • Cell Culture: Human cancer cell lines (e.g., PC3, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (acetylated fluorobiphenyls) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Dihydrofolate Reductase (DHFR) Inhibition Assay[2]
  • Enzyme and Substrate Preparation: Purified human DHFR enzyme is obtained. Dihydrofolic acid (DHF) and NADPH are prepared in a suitable assay buffer.

  • Inhibition Assay: The assay is performed in a UV-transparent 96-well plate. The reaction mixture contains the assay buffer, NADPH, DHFR enzyme, and varying concentrations of the inhibitor (e.g., a fluoroaminopterin analogue).

  • Reaction Initiation: The reaction is initiated by the addition of DHF.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mode of inhibition and the inhibitor constant (Ki).

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, acetylated fluorobiphenyls may exert their biological effects through various mechanisms. The introduction of an acetyl group, in particular, suggests a potential for these compounds to act as epigenetic modulators, specifically as inhibitors of histone deacetylases (HDACs).

HDAC_Inhibition_Pathway AFB Acetylated Fluorobiphenyl HDAC Histone Deacetylase (HDAC) AFB->HDAC Inhibition AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylation Histones Histones Histones->AcetylatedHistones HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Anti_Inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation AFB Acetylated Fluorobiphenyl AFB->COX Potential Inhibition Experimental_Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitroScreening In Vitro Screening (Cytotoxicity, Enzyme Inhibition) Characterization->InVitroScreening LeadIdentification Lead Compound Identification InVitroScreening->LeadIdentification LeadIdentification->Synthesis Inactive/ Optimize MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, Gene Expression) LeadIdentification->MechanismOfAction Active InVivoTesting In Vivo Animal Models (Efficacy, Toxicity) MechanismOfAction->InVivoTesting Pharmacokinetics Pharmacokinetic Studies (ADME) InVivoTesting->Pharmacokinetics ClinicalDevelopment Pre-clinical & Clinical Development Pharmacokinetics->ClinicalDevelopment

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of 2-Fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of particular interest in pharmaceutical development, where the resulting aryl ketones serve as pivotal intermediates in the synthesis of complex molecular architectures. This guide provides a detailed technical overview of the Friedel-Crafts acylation of 2-fluorobiphenyl, a substrate of growing importance in medicinal chemistry.

Core Concepts and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates an acylating agent, such as an acyl chloride or anhydride, to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.

The regiochemical outcome of the acylation of 2-fluorobiphenyl is governed by the directing effects of its two substituents: the fluorine atom and the phenyl group.

  • Fluorine: As a halogen, fluorine is an ortho-, para-directing group, although it is deactivating due to its high electronegativity.

  • Phenyl Group: The phenyl group is an activating ortho-, para-directing group.

Considering these effects, the acylation is expected to occur on the phenyl ring that does not bear the fluorine atom, as it is the more activated ring. Within that ring, the positions para and ortho to the point of attachment to the fluorinated ring are the most likely sites of acylation. Steric hindrance from the adjacent phenyl ring may disfavor the ortho position to some extent, suggesting that the para-position is the most probable site of acylation.

Reaction Pathway and Mechanism

The general mechanism for the Friedel-Crafts acylation of 2-fluorobiphenyl is illustrated below. The reaction begins with the formation of the acylium ion, followed by electrophilic attack on the biphenyl system and subsequent rearomatization.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack and Rearomatization Acyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C≡O]⁺[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ 2-Fluorobiphenyl 2-Fluorobiphenyl Sigma_Complex Sigma Complex (Wheland Intermediate) 2-Fluorobiphenyl->Sigma_Complex + [R-C≡O]⁺ Product Acylated 2-Fluorobiphenyl Sigma_Complex->Product - H⁺

Figure 1: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

While specific literature on the Friedel-Crafts acylation of unsubstituted 2-fluorobiphenyl is scarce, a reliable protocol can be adapted from the acylation of a closely related substrate, 4-bromo-2'-fluorobiphenyl.[1] This procedure provides a robust starting point for the development of a synthetic route to acylated 2-fluorobiphenyl derivatives.

Example Protocol: Acetylation of 4-bromo-2'-fluorobiphenyl [1]

This protocol describes the synthesis of 4'-acetyl-4-bromo-2'-fluorobiphenyl.

Materials:

  • 4-bromo-2'-fluorobiphenyl

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Dilute hydrochloric acid

  • Aqueous sodium hydrogen carbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Acetone (for recrystallization)

Equipment:

  • Reaction vessel equipped with a stirrer and dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A reaction vessel is charged with anhydrous aluminum chloride and methylene chloride. The mixture is cooled to 0°C in an ice bath.

  • Addition of Acetyl Chloride: Acetyl chloride is added dropwise to the stirred suspension at a temperature not exceeding 0°C.

  • Addition of Substrate: A solution of 4-bromo-2'-fluorobiphenyl in methylene chloride is then added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred for several hours, allowing it to gradually warm to room temperature.

  • Workup: The reaction mixture is carefully poured into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, washed successively with water, an aqueous solution of sodium hydrogen carbonate, and water. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent, such as acetone, to yield the final product.

Quantitative Data

The following table summarizes the quantitative data for the Friedel-Crafts acetylation of 4-bromo-2'-fluorobiphenyl.[1]

SubstrateAcylating AgentLewis AcidSolventYield (%)
4-bromo-2'-fluorobiphenylAcetyl chlorideAlCl₃Methylene chloride82.2

Experimental Workflow

The following diagram outlines the general workflow for the Friedel-Crafts acylation of a 2-fluorobiphenyl derivative.

G Start Start Setup Reaction Setup: - Charge reactor with AlCl₃ and solvent - Cool to 0°C Start->Setup Add_Acyl_Cl Add Acetyl Chloride dropwise at ≤ 0°C Setup->Add_Acyl_Cl Add_Substrate Add 2-Fluorobiphenyl derivative in solvent dropwise Add_Acyl_Cl->Add_Substrate React Stir and allow to warm to room temperature Add_Substrate->React Workup Quench with ice/HCl - Separate organic layer - Wash with water and NaHCO₃ React->Workup Dry Dry organic layer (e.g., with Na₂SO₄) Workup->Dry Purify - Remove solvent - Recrystallize product Dry->Purify End End Purify->End

Figure 2: Experimental workflow for Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation of 2-fluorobiphenyl and its derivatives is a viable and efficient method for the synthesis of acylated biphenyl compounds. By understanding the underlying principles of regioselectivity and utilizing established experimental protocols, researchers can effectively employ this reaction in the development of novel chemical entities for the pharmaceutical and materials science industries. The provided data and methodologies offer a solid foundation for further exploration and optimization of this important transformation.

References

An In-depth Technical Guide on the Mechanism of Action for 4-Acetyl-2-fluorobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential mechanisms of action for derivatives of 4-acetyl-2-fluorobiphenyl. Given that this compound is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, the primary mechanism of action for its derivatives is anticipated to be the inhibition of cyclooxygenase (COX) enzymes.[1][2] Furthermore, emerging research on structurally related fluorobiphenyl compounds suggests potential applications in oncology, with mechanisms involving the modulation of key signaling pathways and induction of apoptosis. This guide synthesizes the available data on related compounds to infer the likely biological activities and mechanisms of this compound derivatives, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Anti-inflammatory Activity via COX Inhibition

The principal mechanism of action for many biphenyl derivatives, including the structurally similar Flurbiprofen, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation, pain, and fever.[3][4] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[5] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with gastrointestinal side effects.[5] Derivatives of this compound are likely to exhibit anti-inflammatory properties through a similar mechanism of COX inhibition.

Signaling Pathway for COX Inhibition

The inhibition of COX enzymes by this compound derivatives would block the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX_Enzymes

COX Inhibition Pathway

Emerging Mechanisms: Anticancer Activity

Recent studies on various fluorinated biphenyl and related heterocyclic derivatives have revealed promising anticancer activities.[4][6][7][8][9] The proposed mechanisms are multifactorial and can involve the induction of apoptosis (programmed cell death) and the modulation of critical cell signaling pathways such as the PI3K/AKT and EGFR pathways, which are often dysregulated in cancer.[7][10][11][12][13]

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[9][10] Its aberrant activation is a hallmark of many cancers.[14] Certain biphenyl derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Cell_Survival Cell Survival, Growth, Proliferation AKT->Cell_Survival Derivative This compound Derivative Derivative->PI3K

PI3K/AKT Pathway Inhibition
EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[12] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[15] Thiazole derivatives containing a 4-acetylphenyl moiety have been investigated as potential EGFR inhibitors.[7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Transcription->Proliferation Derivative This compound Derivative Derivative->EGFR

EGFR Pathway Inhibition
Induction of Apoptosis

Several studies have shown that derivatives of related compounds can induce apoptosis in cancer cells.[4][16][17][18] This process is often mediated by the intrinsic (mitochondrial) pathway, characterized by changes in mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[16][18][19]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various fluorobiphenyl and related derivatives. It is important to note that these data are for structurally similar compounds and may not be directly representative of all this compound derivatives.

Table 1: Anticancer Activity (IC50 values)

Compound TypeCell LineIC50 (µM)Reference
Thiazole derivativeA549 (Lung Cancer)2.47 - 5.42[7]
Fluorinated chalconeHepG2 (Liver Cancer)67.51 - 108.20[9]
Thioxanthene derivativeHeLa (Cervical Cancer)0.0878[20]
Sulfamethoxazole derivativeMDA-MB-231 (Breast Cancer)16.98 - 17.33[16]

Table 2: Enzyme Inhibition (IC50 values)

Compound TypeEnzymeIC50 (nM)Reference
Thieno[3,2-d]pyrimidine derivativePI3K p110alpha2.0[14]
Indolin-2-one derivativeCOX-22350 - 3340[3]

Detailed Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is adapted from standard enzyme inhibition screening assays.[7][21][22][23]

  • Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of human recombinant COX-1 and COX-2 enzymes, co-factors (hematin and L-epinephrine), and the test derivatives in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction : In a reaction tube, mix the Tris-HCl buffer, co-factors, and the COX enzyme.

  • Inhibitor Incubation : Add the test derivative solution to the enzyme mixture and pre-incubate at 37°C for 10-20 minutes.

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination : After a specific time (e.g., 2 minutes), stop the reaction by adding a solution of 1 M HCl.

  • Quantification : The product (e.g., Prostaglandin E2) is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

  • Data Analysis : Calculate the percentage of inhibition for each derivative concentration and determine the IC50 value.

MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay to assess cell viability.[2][6][24][25]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment : Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each derivative.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate overnight A->B C 3. Treat cells with serial dilutions of derivatives B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4 hours E->F G 7. Add solubilization solution F->G H 8. Measure absorbance G->H I 9. Calculate % viability and IC50 H->I

MTT Assay Workflow
In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating the anti-inflammatory activity of compounds in rodents.[1][26][27][28][29]

  • Animal Acclimatization : Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Compound Administration : Administer the test derivatives via a suitable route (e.g., oral, intraperitoneal) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema : After a specific time post-compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement : Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. Their structural similarity to Flurbiprofen strongly suggests a primary mechanism of action involving the inhibition of COX enzymes, leading to anti-inflammatory effects. Furthermore, the growing body of evidence for the anticancer activities of related fluorobiphenyl compounds points towards additional mechanisms, including the modulation of key oncogenic signaling pathways like PI3K/AKT and EGFR, and the induction of apoptosis. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and specific molecular targets of this class of compounds.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl from 4-bromo-2-fluorobiphenyl via a Friedel-Crafts acylation reaction. 4-acetyl-2'-fluoro-4'-bromobiphenyl is a relevant compound in pharmaceutical research, notably as an impurity and building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.[1][2][3] The protocol herein describes a robust method utilizing acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.[4] This document includes a step-by-step experimental procedure, a summary of reactants and products, and a discussion of the reaction mechanism.

Introduction

4-bromo-2-fluorobiphenyl serves as a key intermediate in the synthesis of various bioactive compounds and NSAIDs.[3][5] The introduction of an acetyl group to this backbone via Friedel-Crafts acylation yields 4-acetyl-2'-fluoro-4'-bromobiphenyl, a transformation of significant interest in medicinal chemistry and process development. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[6][7] Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, which prevents polysubstitution—a common issue in Friedel-Crafts alkylations.[7][8] This protocol details a high-yield synthesis suitable for laboratory and potential scale-up operations.[4]

Reaction and Mechanism

The synthesis proceeds via a Friedel-Crafts acylation mechanism. First, the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich biphenyl ring of 4-bromo-2-fluorobiphenyl. The reaction is regioselective, with the acetyl group adding to the position para to the phenyl group on the brominated ring. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst, yielding the final product after workup.

Experimental Protocol

This protocol is adapted from a known synthetic procedure.[4]

Materials and Equipment
  • Reagents:

    • 4-bromo-2-fluorobiphenyl (Starting Material)

    • Anhydrous aluminum chloride (AlCl₃)

    • Acetyl chloride (CH₃COCl)

    • Methylene chloride (CH₂Cl₂)

    • Diluted hydrochloric acid (HCl)

    • Sodium hydrogen carbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄) or Glauber's salt

    • Acetone

    • Ice

  • Equipment:

    • Reaction vessel (e.g., three-neck round-bottom flask)

    • Stirring apparatus (magnetic or mechanical)

    • Dropping funnel

    • Thermometer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Recrystallization apparatus

    • Filtration apparatus (e.g., Büchner funnel)

Reactant and Product Data

The table below summarizes the physical and chemical properties of the key compounds involved in the synthesis.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Role
4-bromo-2-fluorobiphenylC₁₂H₈BrF251.0939-41Starting Material
Anhydrous Aluminum ChlorideAlCl₃133.34192.4 (sublimes)Catalyst (Lewis Acid)
Acetyl ChlorideC₂H₃ClO78.50-112Acylating Agent
4-acetyl-2'-fluoro-4'-bromobiphenylC₁₄H₁₀BrFO309.1394-95Product

References for data:[2][4][9][10]

Synthesis Procedure
  • Reaction Setup: Charge a reaction vessel with 113 g of anhydrous aluminum chloride and 600 ml of methylene chloride. Cool the mixture to 0°C using an ice bath and begin stirring.[4]

  • Addition of Acetyl Chloride: Add 113 g of acetyl chloride dropwise to the stirred suspension, ensuring the temperature does not exceed 0°C.[4]

  • Addition of Starting Material: In a separate flask, dissolve 100 g of 4-bromo-2-fluorobiphenyl in 400 ml of methylene chloride. Add this solution dropwise to the reaction mixture, maintaining the temperature at or below 0°C.[4]

  • Reaction: Continue stirring the mixture for 7 hours, allowing the temperature to gradually rise to room temperature.[4]

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and diluted hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4]

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic (methylene chloride) layer.

    • Wash the organic layer successively with water, an aqueous solution of sodium hydrogen carbonate, and finally with water again.[4]

    • Dry the methylene chloride layer over anhydrous sodium sulfate (Glauber's salt).[4]

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the methylene chloride solvent using a rotary evaporator.[4]

    • Recrystallize the resulting solid residue from acetone to yield the purified product.[4]

Results

Following the described protocol, the synthesis is reported to yield 96 g of 4-acetyl-2'-fluoro-4'-bromobiphenyl, which corresponds to an 82.2% yield.[4] The product is obtained as prismatic crystals with a melting point of 94-95°C.[2][4]

Visualized Workflows

Reaction Mechanism: Friedel-Crafts Acylation

G Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup AC Acetyl Chloride (CH₃COCl) Complex1 [CH₃COCl-AlCl₃] Complex AC->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 Acylium Acylium Ion [CH₃CO]⁺ + AlCl₄⁻ Complex1->Acylium Ionization StartMat 4-bromo-2-fluorobiphenyl Sigma Sigma Complex (Arenium Ion) StartMat->Sigma + [CH₃CO]⁺ Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ (Deprotonation by AlCl₄⁻) Sigma->Product_Complex FinalProduct 4-acetyl-2'-fluoro-4'-bromobiphenyl Product_Complex->FinalProduct Hydrolysis Workup Aqueous Workup (H₂O) Workup->FinalProduct

Caption: Figure 1: Friedel-Crafts Acylation Mechanism.

Experimental Synthesis Workflow

G Figure 2: Experimental Workflow for Synthesis cluster_react Reaction Phase cluster_workup Workup & Purification Phase A 1. Charge vessel with AlCl₃ and Methylene Chloride B 2. Cool to 0°C A->B C 3. Add Acetyl Chloride dropwise B->C D 4. Add 4-bromo-2-fluorobiphenyl solution dropwise C->D E 5. React for 7 hours (0°C to Room Temp) D->E F 6. Quench with Ice/HCl E->F Proceed to Workup G 7. Separate Organic Layer F->G H 8. Wash with H₂O, NaHCO₃, H₂O G->H I 9. Dry with Na₂SO₄ H->I J 10. Filter and Evaporate Solvent I->J K 11. Recrystallize from Acetone J->K L Pure Product K->L

Caption: Figure 2: Experimental Workflow for Synthesis.

Conclusion

The protocol described provides an effective and high-yielding method for the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. The use of a standard Friedel-Crafts acylation procedure makes this synthesis accessible for most organic chemistry laboratories. The product is a valuable intermediate for the development of pharmaceuticals and serves as an important reference standard in the quality control of drugs like Flurbiprofen. Researchers in medicinal chemistry and process development can confidently apply this protocol to obtain the target compound in good yield and purity.

References

Application Note: Synthesis of 4-Acetyl-2-fluorobiphenyl via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] 4-Acetyl-2-fluorobiphenyl is a key intermediate and a known impurity in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[3] This document provides a detailed protocol for the synthesis of this compound by coupling 1-(4-bromo-3-fluorophenyl)ethanone with phenylboronic acid, a common and efficient synthetic route. The protocol outlines typical reaction conditions, purification methods, and troubleshooting.

Core Reaction Principles: The Suzuki coupling involves three main steps in its catalytic cycle: oxidative addition of an aryl halide to a Palladium(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with substrates that have both electron-withdrawing groups (like the acetyl group) and potentially deactivating or sterically hindering groups (like the ortho-fluoro group).[5][6] The reactivity of the aryl halide partner typically follows the trend I > Br > OTf >> Cl > F.[1][2] For this protocol, an aryl bromide is selected for its good balance of reactivity and stability.

Quantitative Data Summary

The following tables summarize typical conditions and expected outcomes for the Suzuki coupling synthesis of this compound. Conditions are based on established protocols for similar aryl bromides, particularly those with electron-withdrawing groups.[7][8]

Table 1: Reagent and Catalyst Loading

ComponentChemical NameMolar Equiv.Purpose
Aryl Halide 1-(4-bromo-3-fluorophenyl)ethanone1.0Electrophilic Partner
Boronic Acid Phenylboronic acid1.2Nucleophilic Partner
Catalyst Pd(PPh₃)₄ (Tetrakis)0.01 - 0.05Pd(0) Source
Base Potassium Carbonate (K₂CO₃)2.0Activates Boronic Acid
Solvent Toluene/Water or Dioxane/Water(e.g., 4:1 v/v)Reaction Medium

Table 2: Typical Reaction Parameters

ParameterValueNotes
Temperature 80 - 110 °CReflux temperature is common to drive the reaction.
Reaction Time 2 - 12 hoursMonitored by TLC or GC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.
Expected Yield 85 - 95%Yields can vary based on purity of reagents and reaction scale.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, workup, and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Combine Aryl Halide, Boronic Acid, & Base B Add Solvent (e.g., Toluene/Water) A->B C Degas Mixture (N2/Ar Purge) B->C D Add Pd Catalyst under Inert Atmosphere C->D E Heat to Reflux (80-110 °C) D->E F Monitor Progress (TLC / GC-MS) E->F G Cool to RT & Quench F->G H Phase Separation G->H I Extract Aqueous Layer (e.g., Ethyl Acetate) H->I J Combine Organic Layers I->J K Wash with Brine & Dry (Na2SO4) J->K L Filter & Concentrate K->L M Purify Crude Product (Column Chromatography or Recrystallization) L->M N Characterize Product (NMR, MS) M->N G pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition product R1-R2 (Product) pd2_trans R1-Pd(II)L2-R2 pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination reagents1 R1-X (Aryl Halide) reagents2 R2-B(OR)2 (Boronic Acid) + Base

References

Application Notes and Protocols for the Quantification of 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetyl-2-fluorobiphenyl is a chemical intermediate and a known impurity in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its quantification is crucial for quality control in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. This document provides detailed analytical methods for the quantitative determination of this compound in active pharmaceutical ingredients (APIs) and drug products. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₁₄H₁₁FO
Molecular Weight 214.23 g/mol
Appearance White to light yellow crystalline solid
Melting Point 94-95°C[1]
CAS Number 42771-79-9[1]

High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. This method is based on established protocols for the analysis of biphenyl compounds and related pharmaceutical impurities.[3][4][5][6]

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions in triplicate.

  • Determine the concentration of this compound in the samples using the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this HPLC method, with expected performance characteristics based on similar analytical procedures.[3][4][7]

ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards B->E C Prepare Sample Solutions F Inject Samples C->F D->E G Generate Calibration Curve E->G H Quantify Analyte F->H G->H I Generate Report H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Solvent Extraction A->B C Concentration/Dilution B->C D Transfer to Vial C->D E Inject into GC-MS D->E F Data Acquisition (Scan/SIM) E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

References

Application Notes and Protocols for the Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl, a valuable intermediate in pharmaceutical and materials science research. Three potential synthetic routes are outlined: a primary route involving diazotization and hydrolysis, and two alternative approaches utilizing the Fries Rearrangement and Suzuki-Miyaura cross-coupling.

Introduction

4-acetyl-4'-fluoro-2-hydroxybiphenyl is a substituted biaryl ketone. The presence of the acetyl, fluoro, and hydroxyl functional groups makes it a versatile building block for the synthesis of more complex molecules. The fluorinated biphenyl moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The hydroxy and acetyl groups provide reactive handles for further chemical modifications. This application note details a reliable synthetic protocol and suggests alternative methods for its preparation, catering to various laboratory settings and available starting materials.

Primary Synthetic Route: Diazotization and Hydrolysis of 4-acetyl-2-amino-4'-fluorobiphenyl

This route is a well-established method for introducing a hydroxyl group onto an aromatic ring via a diazonium salt intermediate. The synthesis begins with the acylation of 4'-fluoro-[1,1'-biphenyl]-2-amine to yield the key intermediate, 1-(2-amino-4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one. This intermediate is then converted to the target molecule.

Protocol 1: Synthesis of 4-acetyl-2-amino-4'-fluorobiphenyl (Starting Material)

A plausible method for the synthesis of the starting material is the Friedel-Crafts acylation of 4'-fluoro-[1,1'-biphenyl]-2-amine.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 4'-fluoro-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-acetyl-2-amino-4'-fluorobiphenyl.

Protocol 2: Synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl

This procedure details the conversion of the amino group to a hydroxyl group.[1]

Experimental Protocol:

  • Prepare a solution of 4-acetyl-2-amino-4'-fluorobiphenyl (36.6 g) in 5N sulfuric acid (480 ml).[1]

  • Cool the stirred solution to 0-5 °C in an ice bath.[1]

  • Slowly add a solution of sodium nitrite (12.0 g) in water (40 ml) while maintaining the temperature between 0-5 °C.[1]

  • Stir the reaction mixture at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.[1]

  • In a separate flask, bring 5N sulfuric acid (400 ml) to a reflux.[1]

  • Slowly and carefully pour the cold diazonium salt solution into the refluxing sulfuric acid.[1]

  • After the addition is complete, continue refluxing for 30 minutes.[1]

  • Cool the reaction mixture and pour it into ice water, which will cause the product to precipitate.[1]

  • Collect the solid by filtration, dry it, and then dissolve it in ether.[1]

  • Extract the ethereal solution with a dilute aqueous sodium hydroxide solution.[1]

  • Acidify the aqueous extract to precipitate the product.[1]

  • Extract the product into ether, wash the ethereal extract with water, and dry over anhydrous sodium sulfate.[1]

  • Evaporate the ether to obtain the crude product.[1]

  • Recrystallize the crude product from light petroleum (b.p. 80-100 °C) to yield pure 4-acetyl-4'-fluoro-2-hydroxybiphenyl. The melting point of the product is reported to be 152-154 °C.[1]

Data Presentation:

Reagent/MaterialMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
4-acetyl-2-amino-4'-fluorobiphenyl229.2536.60.1601.0
Sodium Nitrite69.0012.00.1741.09
Sulfuric Acid (5N for diazotization)98.08--excess
Sulfuric Acid (5N for hydrolysis)98.08--excess

Alternative Synthetic Routes

Alternative Protocol 1: Fries Rearrangement

The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from phenolic esters. This approach would involve the initial synthesis of 2-acetoxy-4'-fluorobiphenyl, followed by its rearrangement.

Experimental Protocol (Proposed):

  • Esterification: React 4'-fluoro-[1,1'-biphenyl]-2-ol with acetic anhydride in the presence of a catalytic amount of acid or base to form 2-acetoxy-4'-fluorobiphenyl.

  • Rearrangement: To a cooled (0 °C) and stirred solution of 2-acetoxy-4'-fluorobiphenyl in an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (1.1-2.5 eq) portion-wise.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • After completion, cool the reaction and quench by carefully adding dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting isomeric mixture of hydroxyacetophenones by column chromatography to isolate the desired 4-acetyl-4'-fluoro-2-hydroxybiphenyl.

Data Presentation (Proposed):

Reagent/MaterialMolecular Weight ( g/mol )Molar Ratio (Proposed)
2-acetoxy-4'-fluorobiphenyl230.231.0
Aluminum Chloride133.341.1 - 2.5
Solvent--
Alternative Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. This route could involve the coupling of a suitably substituted boronic acid with an aryl halide.

Experimental Protocol (Proposed):

  • In a reaction vessel, combine (4-acetyl-2-hydroxyphenyl)boronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation (Proposed):

Reagent/MaterialMolecular Weight ( g/mol )Molar Ratio (Proposed)
(4-acetyl-2-hydroxyphenyl)boronic acid179.961.0
1-Bromo-4-fluorobenzene175.001.0
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.570.03
Base (e.g., K₂CO₃)138.212.0

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Primary Synthetic Route cluster_purification Purification start_mat 4'-fluoro-[1,1'-biphenyl]-2-amine reagent1 Acetyl Chloride / AlCl3 reaction1 Friedel-Crafts Acylation start_mat->reaction1 reagent1->reaction1 intermediate 4-acetyl-2-amino-4'-fluorobiphenyl reaction1->intermediate reagent2 NaNO2 / H2SO4 (0-5 °C) reaction2 Diazotization intermediate->reaction2 reagent2->reaction2 diazonium Diazonium Salt Intermediate reaction2->diazonium reagent3 Refluxing H2SO4 reaction3 Hydrolysis diazonium->reaction3 reagent3->reaction3 crude_product Crude Product reaction3->crude_product workup Work-up & Extraction crude_product->workup purification Recrystallization workup->purification final_product 4-acetyl-4'-fluoro-2-hydroxybiphenyl purification->final_product

Caption: Experimental workflow for the synthesis of 4-acetyl-4'-fluoro-2-hydroxybiphenyl.

signaling_pathways cluster_diazotization Diazotization Route cluster_fries Fries Rearrangement Route cluster_suzuki Suzuki Coupling Route start_amine 4-acetyl-2-amino- 4'-fluorobiphenyl diazonium_salt Diazonium Salt start_amine->diazonium_salt NaNO2, H2SO4 final_product1 4-acetyl-4'-fluoro- 2-hydroxybiphenyl diazonium_salt->final_product1 H2O, Heat start_phenol 4'-fluoro-[1,1'-biphenyl]-2-ol ester 2-acetoxy-4'-fluorobiphenyl start_phenol->ester Acetic Anhydride final_product2 4-acetyl-4'-fluoro- 2-hydroxybiphenyl ester->final_product2 AlCl3, Heat start_boronic (4-acetyl-2-hydroxyphenyl) boronic acid final_product3 4-acetyl-4'-fluoro- 2-hydroxybiphenyl start_boronic->final_product3 Pd Catalyst, Base start_halide 1-bromo-4-fluorobenzene start_halide->final_product3 Pd Catalyst, Base

Caption: Overview of synthetic pathways to 4-acetyl-4'-fluoro-2-hydroxybiphenyl.

References

Application Notes and Protocols for the Use of 4-Acetyl-2-fluorobiphenyl in the Development of Novel Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-fluorobiphenyl is a functionalized aromatic compound with significant potential as a precursor in the synthesis of advanced liquid crystalline materials. Its unique molecular architecture, featuring a rigid biphenyl core, a polar acetyl group, and a strategically positioned fluorine atom, allows for the fine-tuning of key liquid crystal properties. The biphenyl core provides the necessary structural anisotropy for the formation of mesophases.[1] The acetyl group can influence the polarity and melting point of the resulting molecule, while the fluorine atom can significantly impact the dielectric anisotropy, viscosity, and thermal stability.[1][2] The strategic incorporation of fluorine is a widely used method to modulate the electro-optical characteristics of liquid crystals for various applications, including display technologies.[2][3]

These application notes provide a comprehensive guide for the utilization of this compound in the design and synthesis of novel liquid crystal materials. Detailed protocols, data presentation, and workflow visualizations are included to facilitate research and development in this area.

Key Advantages of Incorporating the this compound Moiety

  • Tuning of Dielectric Anisotropy: The presence of the electronegative fluorine atom can be leveraged to engineer liquid crystals with specific dielectric properties, which is crucial for their application in different types of display modes.[1]

  • Modification of Mesophase Behavior: The acetyl and fluoro substituents can influence the formation and stability of various liquid crystal phases (e.g., nematic, smectic), allowing for the design of materials with desired phase transition temperatures.[4]

  • Enhanced Stability: The strong carbon-fluorine bond can contribute to the overall thermal and chemical stability of the final liquid crystal molecules.[1]

  • Alteration of Viscosity: Fluorination can lead to a reduction in intermolecular interactions, potentially resulting in liquid crystals with lower viscosity and faster switching times in display applications.[1]

Hypothetical Synthetic Pathway and Properties

The following diagram illustrates a hypothetical synthetic pathway to a liquid crystal incorporating the this compound core.

G cluster_0 Synthesis of a Hypothetical Liquid Crystal Start This compound Intermediate1 4-Acetyl-2-fluoro-4'-bromobiphenyl Start->Intermediate1 Bromination Intermediate2 4-Acetyl-2-fluoro-4'-(alkoxyphenyl)biphenyl Intermediate1->Intermediate2 Suzuki Coupling (with alkoxyphenylboronic acid) Intermediate3 4-(1-Hydroxyethyl)-2-fluoro-4'-(alkoxyphenyl)biphenyl Intermediate2->Intermediate3 Reduction (e.g., NaBH4) FinalProduct Target Liquid Crystal (e.g., via esterification) Intermediate3->FinalProduct Esterification

Caption: Hypothetical synthetic pathway for a liquid crystal starting from this compound.

Data Presentation: Hypothetical Properties

The following table summarizes the hypothetical physical and electro-optical properties of a liquid crystal synthesized from this compound, based on trends observed for similar fluorinated biphenyl compounds.

PropertyHypothetical ValueUnits
Phase Transitions
Crystal to Nematic (T_CN)45 - 55°C
Nematic to Isotropic (T_NI)90 - 110°C
Electro-Optical Data
Dielectric Anisotropy (Δε)+3.0 to +5.0
Optical Anisotropy (Δn)0.18 - 0.22at 589 nm, 25 °C
Physical Properties
Rotational Viscosity (γ₁)100 - 150mPa·s
Purity> 99.5% (by HPLC)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific molecular structure of the final liquid crystal.

Experimental Protocols

The following protocols are based on established synthetic methodologies for liquid crystals and are adapted for the hypothetical synthesis of a liquid crystal from this compound.

Protocol 1: Synthesis of 4-Acetyl-2'-fluoro-4'-bromobiphenyl (Intermediate)

This protocol describes the Friedel-Crafts acylation of 4-bromo-2-fluorobiphenyl, a potential precursor to liquid crystal synthesis. A similar procedure for a related compound has been reported.[6]

Materials:

  • 4-Bromo-2-fluorobiphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate Solution, saturated

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • Add a solution of 4-bromo-2-fluorobiphenyl in dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to proceed with stirring, gradually warming to room temperature over several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biphenyl Elongation

This protocol details a palladium-catalyzed cross-coupling reaction to extend the biphenyl core, a common step in liquid crystal synthesis.[1][3]

Materials:

  • 4-Acetyl-2'-fluoro-4'-bromobiphenyl (from Protocol 1)

  • Substituted Phenylboronic Acid (e.g., 4-alkoxyphenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous Sodium Carbonate or Potassium Carbonate)

  • Toluene or other suitable solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup

Procedure:

  • In a round-bottom flask, combine 4-acetyl-2'-fluoro-4'-bromobiphenyl, the phenylboronic acid, and the palladium catalyst.

  • Add the solvent and the aqueous base solution.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent such as toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and characterization of liquid crystals.

G cluster_workflow General Workflow for Liquid Crystal Synthesis and Characterization Synthesis Synthesis of Target Molecule Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Structure Structural Characterization (NMR, Mass Spectrometry) Purification->Structure Thermal Thermal Analysis (DSC, Polarizing Optical Microscopy) Structure->Thermal ElectroOptical Electro-Optical Characterization (Dielectric Spectroscopy, Refractometry) Thermal->ElectroOptical Final Material Evaluation ElectroOptical->Final

Caption: General experimental workflow for liquid crystal synthesis and characterization.

Conclusion

This compound represents a promising building block for the creation of novel liquid crystalline materials. By leveraging established synthetic methodologies, such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, researchers can incorporate this versatile molecule into larger, anisotropic structures. The unique combination of the acetyl and fluoro substituents provides a means to systematically tune the mesomorphic and electro-optical properties of the resulting liquid crystals, paving the way for the development of advanced materials for a variety of applications. The protocols and workflows presented here serve as a foundational guide for scientists and engineers working in the field of liquid crystal materials science.

References

Derivatisierung von 4-Acetyl-2-fluorobiphenyl für das biologische Screening: Applikationsschriften und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 4-Acetyl-2-fluorobiphenyl, einer Schlüsselverbindung, die als Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken dient. Angesichts seiner strukturellen Verwandtschaft mit dem entzündungshemmenden Medikament Flurbiprofen[1] stellen Derivate dieser Verbindung vielversprechende Kandidaten für das Screening auf entzündungshemmende, aber auch auf krebsbekämpfende und antimikrobielle Aktivitäten dar.

Einleitung

This compound ist ein substituiertes Biphenyl-Keton, dessen Acetylgruppe einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Modifikationen bietet. Durch die Umwandlung dieser funktionellen Gruppe können diverse heterozyklische und andere funktionelle Gruppen eingeführt werden, was zu einer Bibliothek von strukturell unterschiedlichen Molekülen führt, die für das biologische Hochdurchsatz-Screening geeignet sind. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von Chalkonen, Pyrimidinen, Oxadiazolen und Thiazolen, die bekanntermaßen ein breites Spektrum an pharmakologischen Aktivitäten aufweisen.

Logischer Arbeitsablauf für die Derivatisierung und das Screening

Der folgende Arbeitsablauf skizziert die logische Abfolge von der Derivatisierung des Ausgangsmaterials bis zur Identifizierung von Leitstrukturen.

logical_workflow start This compound derivatization Synthese der Derivatbibliothek (Chalkone, Pyrimidine, etc.) start->derivatization screening Biologisches Screening (entzündungshemmend, krebsbekämpfend, antimikrobiell) derivatization->screening hit_id Identifizierung von 'Hits' screening->hit_id lead_opt Leitstrukturoptimierung hit_id->lead_opt

Abbildung 1: Logischer Arbeitsablauf.

Experimentelle Protokolle: Synthese von Derivaten

Die folgenden Protokolle beschreiben die Synthese verschiedener Klassen von Derivaten aus this compound.

Protokoll 1: Synthese von Chalkon-Derivaten (Claisen-Schmidt-Kondensation)

Chalkone sind wichtige Zwischenprodukte für die Synthese verschiedener Heterozyklen und zeigen selbst eine breite Palette biologischer Aktivitäten.

Arbeitsablauf der Chalkon-Synthese:

chalcone_synthesis_workflow start This compound + substituiertes Benzaldehyd dissolve Lösen in Ethanol start->dissolve add_base Tropfenweise Zugabe von NaOH-Lösung (40%) dissolve->add_base stir Rühren bei Raumtemperatur (2-4 Stunden) add_base->stir precipitate Ausfällen in Eiswasser und Neutralisation mit HCl stir->precipitate filter_dry Filtrieren, Waschen und Trocknen precipitate->filter_dry product Chalkon-Derivat filter_dry->product

Abbildung 2: Arbeitsablauf der Chalkon-Synthese.

Methodik:

  • Lösen Sie this compound (1 Äquivalent) und ein substituiertes Benzaldehyd (1 Äquivalent) in Ethanol.

  • Fügen Sie unter Rühren bei Raumtemperatur tropfenweise eine 40%ige wässrige Natriumhydroxidlösung hinzu.

  • Rühren Sie die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Gießen Sie die Reaktionsmischung in Eiswasser und neutralisieren Sie sie vorsichtig mit verdünnter Salzsäure, um das Produkt auszufällen.

  • Filtrieren Sie den Niederschlag, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) erfolgen.

Protokoll 2: Synthese von Pyrimidin-Derivaten aus Chalkonen

Pyrimidine sind eine wichtige Klasse von Heterozyklen mit vielfältigen pharmakologischen Eigenschaften.

Methodik:

  • Lösen Sie das im vorherigen Schritt synthetisierte Chalkon-Derivat (1 Äquivalent) und Harnstoff (oder Thioharnstoff für Thiopyrimidine) (1,5 Äquivalente) in Ethanol.

  • Fügen Sie eine katalytische Menge einer Base hinzu (z. B. Kaliumhydroxid).

  • Erhitzen Sie die Reaktionsmischung für 6-8 Stunden unter Rückfluss.

  • Kühlen Sie die Mischung ab und gießen Sie sie in Eiswasser, um das Produkt auszufällen.

  • Filtrieren, waschen und trocknen Sie den Niederschlag. Die Reinigung erfolgt durch Umkristallisation.

Protokoll 3: Synthese von 1,3,4-Oxadiazol-Derivaten

1,3,4-Oxadiazole sind für ihre entzündungshemmenden und antimikrobiellen Aktivitäten bekannt.

Methodik:

  • Synthese des Hydrazids: Erhitzen Sie this compound mit Hydrazinhydrat in Ethanol für 4-6 Stunden unter Rückfluss, um das entsprechende Hydrazon zu bilden.

  • Ringschluss zum Oxadiazol: Das Hydrazon wird mit einem geeigneten Cyclisierungsmittel wie Orthoestern in Gegenwart einer Säure oder durch oxidative Cyclisierung mit Reagenzien wie Iod in Gegenwart einer Base umgesetzt, um das 1,3,4-Oxadiazol-Derivat zu erhalten.

Protokoll 4: Synthese von Thiazol-Derivaten

Thiazol-Ringe sind in vielen biologisch aktiven Molekülen zu finden.

Methodik (Hantzsch-Thiazol-Synthese):

  • Halogenieren Sie die Acetylgruppe von this compound, um ein α-Haloketon zu erhalten (z. B. durch Bromierung mit Brom in Eisessig).

  • Setzen Sie das resultierende α-Bromketon mit Thioharnstoff oder einem Thioamid in einem geeigneten Lösungsmittel wie Ethanol um und erhitzen Sie die Mischung unter Rückfluss.

  • Nach Abschluss der Reaktion wird die Mischung abgekühlt und das Produkt durch Zugabe einer Base ausgefällt.

Protokolle für das biologische Screening

Die folgenden Protokolle beschreiben grundlegende In-vitro-Assays zur Bewertung der biologischen Aktivität der synthetisierten Derivate.

Protokoll 5: Entzündungshemmendes Screening (COX-2-Inhibitionsassay)

Dieser Assay misst die Fähigkeit einer Verbindung, die Aktivität des Cyclooxygenase-2 (COX-2)-Enzyms zu hemmen, das eine Schlüsselrolle bei Entzündungsprozessen spielt.

Arbeitsablauf des COX-2-Inhibitionsassays:

cox2_assay_workflow start Testverbindung + COX-2-Enzym + Arachidonsäure (Substrat) incubation Inkubation bei 37°C start->incubation reaction_stop Stoppen der Reaktion incubation->reaction_stop measurement Messung der Prostaglandin E2 (PGE2) Produktion (z.B. mittels ELISA) reaction_stop->measurement calculation Berechnung der prozentualen Inhibition und des IC50-Wertes measurement->calculation

Abbildung 3: Arbeitsablauf des COX-2-Inhibitionsassays.

Methodik:

  • Bereiten Sie eine Reihe von Verdünnungen der Testverbindungen in einem geeigneten Puffer vor.

  • Inkubieren Sie die Testverbindungen mit humanem rekombinantem COX-2-Enzym für eine definierte Zeit bei 37°C.

  • Starten Sie die enzymatische Reaktion durch Zugabe von Arachidonsäure (Substrat).

  • Inkubieren Sie für eine weitere definierte Zeit und stoppen Sie dann die Reaktion.

  • Messen Sie die Menge des produzierten Prostaglandin E2 (PGE2) mit einem kommerziell erhältlichen ELISA-Kit.

  • Berechnen Sie die prozentuale Hemmung im Vergleich zu einer Kontrolle ohne Inhibitor und bestimmen Sie den IC50-Wert (die Konzentration, bei der 50% der Enzymaktivität gehemmt wird).

Protokoll 6: Krebsbekämpfendes Screening (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität und wird häufig zur Messung der Zytotoxizität von Verbindungen gegenüber Krebszelllinien verwendet.

Methodik:

  • Säen Sie Krebszellen (z. B. HeLa-Zellen) in 96-Well-Platten aus und lassen Sie sie über Nacht anhaften.

  • Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen und inkubieren Sie sie für 48-72 Stunden.

  • Fügen Sie MTT-Reagenz zu jeder Vertiefung hinzu und inkubieren Sie für weitere 2-4 Stunden. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.

  • Lösen Sie die Formazan-Kristalle in einem geeigneten Lösungsmittel (z. B. DMSO).

  • Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie den IC50-Wert.

Protokoll 7: Antimikrobielles Screening (Bestimmung der minimalen Hemmkonzentration - MHK)

Dieser Assay bestimmt die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum eines Mikroorganismus hemmt.

Methodik:

  • Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in einem flüssigen Nährmedium (z. B. Müller-Hinton-Bouillon) in 96-Well-Platten vor.

  • Inokulieren Sie jede Vertiefung mit einer standardisierten Suspension des Testmikroorganismus (z. B. Staphylococcus aureus oder Escherichia coli).

  • Inkubieren Sie die Platten bei 37°C für 18-24 Stunden.

  • Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) auftritt.

Quantitative Daten: Repräsentative biologische Aktivität

Die folgenden Tabellen fassen repräsentative quantitative Daten für verschiedene Klassen von Derivaten zusammen, die strukturell mit den aus this compound synthetisierbaren Verbindungen verwandt sind. Diese Daten dienen als Referenz für die erwartete biologische Aktivität.

Tabelle 1: Entzündungshemmende Aktivität (COX-2-Inhibition) von Chalkon- und Oxadiazol-Derivaten

VerbindungsklasseDerivatIC50 (µM) für COX-2Referenz
Chalkon4-Fluorphenyl-substituiertes Chalkon1.27[2]
ChalkonPhenylcarboximidamid-Hybrid1.103[3]
1,3,4-Oxadiazol2,5-Disubstituiertes Derivat25.35 (µg/mL)[4]
1,3,4-OxadiazolPyrrolo[3,4-d]pyridazinon-DerivatVergleichbar mit Vorläufern[5]

Tabelle 2: Krebsbekämpfende Aktivität (Zytotoxizität) von Thiazol-Derivaten

VerbindungsklasseZelllinieIC50 (µM oder µg/mL)Referenz
ThiazolHeLa11.4 (µg/mL)[6]
ThiazolMDA-MB-2313.92 (µg/mL)[6]
ThiazolA549 (Lungenkrebs)5.42 (µM)[7]
ThiazolMCF-7 (Brustkrebs)2.5 (µM)[8]

Tabelle 3: Antimikrobielle Aktivität (MHK) von Pyrimidin-Derivaten

VerbindungsklasseMikroorganismusMHK (µM oder µg/mL)Referenz
PyrimidinS. aureus0.87 (µM/mL)[9]
PyrimidinE. coli0.91 (µM/mL)[9]
PyrimidinS. aureus16 (µg/mL)[10]
PyrimidinB. subtilis0.96 (µM/mL)[9]

Schlussfolgerung

Die Derivatisierung von this compound bietet einen vielversprechenden Weg zur Erzeugung von Wirkstoffbibliotheken für das biologische Screening. Die hier vorgestellten Protokolle für die Synthese von Chalkonen, Pyrimidinen, Oxadiazolen und Thiazolen sowie die zugehörigen Screening-Assays bieten eine solide Grundlage für die Identifizierung neuer bioaktiver Moleküle. Die quantitativen Referenzdaten unterstreichen das Potenzial dieser Verbindungsklassen als entzündungshemmende, krebsbekämpfende und antimikrobielle Wirkstoffe.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetyl-2-fluorobiphenyl is a chemical intermediate of interest in pharmaceutical and materials science research. Its purity is crucial for subsequent synthetic steps and for ensuring the desired properties of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such organic compounds. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be a robust starting point for researchers, and may be optimized to suit specific purity requirements and impurity profiles.

1. Experimental Protocol

This protocol outlines a general method for the purification of this compound. Optimization of the mobile phase gradient and sample loading may be necessary to achieve the desired separation and purity.

1.1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (0.1% v/v in both water and acetonitrile)

  • Methanol (for sample dissolution)

  • Dimethyl sulfoxide (DMSO, for sample dissolution if needed)

1.2. Instrumentation and Columns

  • Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Recommended Column: A C18 reversed-phase column is a good starting point. For potentially better selectivity with fluorinated compounds, a phenyl-hexyl or other fluorinated phase column can be considered.[1][2][3] A biphenyl stationary phase may also provide alternative selectivity due to π-π interactions with the aromatic rings of the analyte.[4]

    • Example Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size)

1.3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol or a mixture of methanol and DMSO is often a good choice.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

1.4. HPLC Conditions

The following are recommended starting conditions for the purification.

ParameterRecommended Setting
Column C18 Reversed-Phase, 250 x 10 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes (This is a starting point and should be optimized based on the separation of the target compound from its impurities).[1]
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume Dependent on the concentration of the sample and the capacity of the preparative column.

1.5. Fraction Collection

  • Monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

2. Data Presentation

The following table is a template for summarizing the results of the purification.

Sample IDRetention Time (min)Peak Area (%)Purity by Analytical HPLC (%)Recovery (%)
Crude Material--e.g., 85%-
Purified Lot 1e.g., 12.5e.g., 99.5e.g., >99%e.g., 90%
Purified Lot 2e.g., 12.6e.g., 99.6e.g., >99%e.g., 92%

3. Workflow and Process Visualization

The following diagram illustrates the key steps in the HPLC purification workflow for this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject onto Preparative HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect collect Collect Fractions detect->collect analyze Analyze Purity of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Obtain Purified Product evaporate->final_product

Figure 1. Workflow for the HPLC purification of this compound.

Disclaimer: This application note provides a general method and should be used as a starting point. The optimal conditions for the purification of this compound may vary depending on the specific impurities present in the crude material and the instrumentation used. Method validation is recommended for routine applications.

References

Application Notes and Protocols: 4-Acetyl-2-fluorobiphenyl in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Acetyl-2-fluorobiphenyl is a fluorinated aromatic ketone. While the direct application of this compound as an active ingredient in commercial agrochemicals is not extensively documented in publicly available literature, its structural motifs—a substituted biphenyl ring and a fluoroacetyl group—are of interest in the design of new bioactive molecules. Fluorine substitution is a common strategy in agrochemical development to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to increased efficacy and altered selectivity. This document outlines potential applications and hypothetical experimental protocols for evaluating this compound and its derivatives as potential agrochemical candidates.

Potential Applications in Agrochemicals

Based on the chemical structure of this compound, it can be considered as a building block or intermediate for the synthesis of more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The biphenyl structure is found in some existing pesticides, and the acetyl group can be a reactive handle for further chemical modifications.

Hypothetical Signaling Pathway in a Target Weed (Herbicidal Action):

The following diagram illustrates a hypothetical mode of action where a derivative of this compound could act as an inhibitor of a key enzyme in a weed's metabolic pathway, for instance, Acetyl-CoA Carboxylase (ACCase), a known target for some herbicides.

G cluster_0 Weed Cell Derivative This compound Derivative ACCase Acetyl-CoA Carboxylase (ACCase) Derivative->ACCase Inhibition Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalysis Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Membranes Cell Membrane Formation Fatty_Acids->Membranes Growth Weed Growth Inhibition Membranes->Growth Leads to

Caption: Hypothetical inhibition of ACCase by a this compound derivative.

Synthesis and Derivatization

This compound can serve as a versatile intermediate for creating a library of derivatives for biological screening. The acetyl group can be modified through various reactions.

Experimental Workflow for Derivative Synthesis:

G Start This compound Reaction Chemical Reaction (e.g., Aldol Condensation, Willgerodt-Kindler Reaction, Baeyer-Villiger Oxidation) Start->Reaction Products Library of Derivatives Reaction->Products Purification Purification (e.g., Column Chromatography) Products->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: Workflow for synthesis and screening of this compound derivatives.

Experimental Protocols

The following are generalized protocols for the initial assessment of this compound derivatives for agrochemical potential.

Protocol for In Vitro Herbicidal Activity Screening

Objective: To assess the inhibitory effect of test compounds on the germination and early growth of model weed species.

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.

  • Petri dishes (9 cm diameter) with filter paper.

  • Growth medium (e.g., 0.5% agar in distilled water).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • In each Petri dish, place a sterile filter paper and add 5 mL of the growth medium.

  • Add the test compound to the medium to achieve final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control group should contain only DMSO at the same final concentration.

  • Place 20-30 seeds of a single weed species evenly on the filter paper.

  • Seal the Petri dishes with parafilm and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, measure the seed germination rate, root length, and shoot length.

  • Calculate the inhibition rate (%) relative to the control.

Protocol for In Vitro Fungicidal Activity Screening

Objective: To evaluate the inhibitory effect of test compounds on the mycelial growth of pathogenic fungi.

Materials:

  • Test compounds dissolved in DMSO.

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

  • Potato Dextrose Agar (PDA) medium.

  • Sterile Petri dishes (9 cm diameter).

  • Incubator.

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.

  • Add the test compounds (from stock solutions) to the molten PDA to achieve desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate should contain only DMSO.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • In the center of each plate, place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture.

  • Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition.

Data Presentation

The quantitative data from the screening experiments should be summarized in tables for easy comparison.

Table 1: Herbicidal Activity of this compound Derivatives against Amaranthus retroflexus

CompoundConcentration (µg/mL)Germination Inhibition (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
Derivative 1 5015.2 ± 2.145.8 ± 3.530.1 ± 2.8
10030.5 ± 3.078.2 ± 4.165.7 ± 3.9
Derivative 2 5010.1 ± 1.835.6 ± 2.925.4 ± 2.5
10025.3 ± 2.565.1 ± 3.858.9 ± 3.2
Control -000

Table 2: Fungicidal Activity of this compound Derivatives against Botrytis cinerea

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)
Derivative 1 5055.3 ± 4.2
10085.1 ± 5.1
Derivative 2 5042.8 ± 3.7
10075.6 ± 4.5
Control -0

Disclaimer: The information provided above is for research and development purposes only. The described applications and protocols are hypothetical and based on the general principles of agrochemical research. The actual biological activity of this compound and its derivatives would need to be determined through systematic experimental evaluation.

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Acetyl-2-fluorobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-2-fluorobiphenyl derivatives are significant scaffolds in medicinal chemistry and materials science. The presence of the fluorine atom and the acetyl group can modulate the physicochemical and pharmacological properties of these molecules, making them valuable building blocks in the development of novel therapeutic agents and functional materials. Traditional methods for the synthesis of biphenyl structures often require long reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[1][2]

This document provides detailed protocols for the synthesis of this compound derivatives via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[3] Microwave irradiation can significantly enhance the efficiency of this reaction.[3][4]

General Reaction Scheme

The microwave-assisted synthesis of this compound derivatives can be achieved through two primary Suzuki-Miyaura coupling pathways:

Route A: Coupling of a phenylboronic acid with a substituted 4-bromo-3-fluoroacetophenone. Route B: Coupling of a (2-fluoro-4-acetylphenyl)boronic acid with an aryl halide.

Both routes are viable, and the choice may depend on the availability of the starting materials.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromo-3-fluoroacetophenone with Phenylboronic Acid (Route A)

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Bromo-3-fluoroacetophenone

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, KOH)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-bromo-3-fluoroacetophenone (1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Add the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120-150°C for 5-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki-Miyaura coupling of related compounds, which can serve as a starting point for the optimization of the synthesis of this compound derivatives.

Table 1: Microwave-Assisted Suzuki Coupling of 4'-Bromoacetophenone with Phenylboronic Acid.

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Reference
Pd(II)-complex (0.1)KOH (2)EtOH/H₂O (1:1)- (60 W)2>95 (HPLC)[3]
Pd(II)-complex (0.25)KOH (2)Water110-160596 (isolated)[4]
Pd EnCat™ (5)Bu₄NOAc (2)EtOH12010>98 (conversion)

Table 2: Microwave-Assisted Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid.

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Reference
4-BromoanisolePd EnCat™ (5)K₂CO₃ (3)Toluene/H₂O/EtOH (4:2:1)12010>98 (conversion)
4-Bromo-1,8-naphthalimidePd(PPh₃)₄ (5)Na₂CO₃ (excess)DMF/H₂O703077 (isolated)[5]
Aryl perfluorooctylsulfonates[Pd(dppf)Cl₂]K₂CO₃Toluene/acetone/H₂O (4:4:1)100-13010Good to Excellent[6]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X L2 (Aryl-Palladium Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L2 D->E + Ar'-B(OR)2 + Base F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Biphenyl Product) F->G H Ar'-B(OR)2 I Ar-X J Base K [B(OR)2(Base)]-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Microwave-Assisted Synthesis

Experimental_Workflow arrow arrow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent start->reagents vial Seal Microwave Vial reagents->vial microwave Microwave Irradiation (Set Temperature and Time) vial->microwave cool Cool to Room Temperature microwave->cool workup Aqueous Workup (Extraction) cool->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Isolated Product: This compound purify->product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the microwave-assisted synthesis of this compound derivatives. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, enabling the synthesis of these valuable compounds in higher yields and shorter reaction times. The provided workflows and catalytic cycle diagrams offer a clear visual representation of the experimental process and underlying chemical principles. Researchers are encouraged to use the provided data as a starting point for optimizing reaction conditions for their specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Acetyl-2-fluorobiphenyl.

Troubleshooting Guide

Issue 1: Low Yield in Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation of 2-fluorobiphenyl is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in this reaction are common and can often be attributed to several factors. Here is a systematic guide to troubleshooting:

  • Moisture Contamination: The primary catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

  • Suboptimal Reaction Temperature: Temperature control is critical for selectivity and preventing side reactions.

    • Solution: Perform the addition of reactants at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Allowing the reaction to slowly warm to room temperature can then drive it to completion. Running the reaction at lower temperatures may also improve the regioselectivity for the desired para-isomer.[1]

  • Insufficient Catalyst: An inadequate amount of Lewis acid catalyst will lead to an incomplete reaction.

    • Solution: In Friedel-Crafts acylations, the product ketone can form a complex with the Lewis acid, effectively sequestering it.[2] Therefore, a stoichiometric amount or even a slight excess of AlCl₃ is often required.

  • Side Reactions: The formation of byproducts such as the ortho-isomer or di-acylated products can reduce the yield of the desired this compound.[1]

    • Solution: To minimize di-acylation, use a 1:1 molar ratio of 2-fluorobiphenyl to acetyl chloride.[1] To favor the formation of the para-isomer, lower reaction temperatures can enhance selectivity.[1]

A high-yield method has been reported using 4-dimethylaminopyridine (DMAP) as a co-catalyst with AlCl₃, which may lead to higher purity and fewer by-products.[1][3]

Issue 2: Incomplete Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling to synthesize this compound, but the reaction is not going to completion. What should I investigate?

A: Incomplete conversion in Suzuki-Miyaura coupling is a frequent challenge. Consider the following troubleshooting steps:

  • Catalyst and Ligand Activity: The palladium catalyst and its coordinating ligand are the heart of the reaction.

    • Solution: Ensure the catalyst and ligand are active and used in the correct ratio. If you suspect catalyst degradation, use a fresh batch. For challenging couplings, screening different phosphine ligands (e.g., Buchwald ligands) or using a more active pre-catalyst may be necessary.[1]

  • Oxygen Contamination: The Pd(0) active species is sensitive to oxidation, which can deactivate the catalyst.

    • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Base and Solvent Choice: The choice of base and solvent system is crucial for the transmetalation step.

    • Solution: The base's strength and solubility can significantly impact the reaction rate. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If one base is not effective, screen others. The solvent must be appropriate for the reaction temperature and solubilize the reactants. Common choices include toluene, dioxane, and DMF.

  • Reaction Temperature and Time: Some Suzuki couplings can be sluggish.

    • Solution: If the reaction is proceeding slowly at a lower temperature, cautiously increase the temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[1]

Issue 3: Formation of a Black Precipitate in Suzuki Coupling

Q: A black precipitate has formed in my Suzuki coupling reaction mixture. What is it, and how can I prevent it?

A: The black precipitate is likely palladium black, which is the inactive, aggregated form of the palladium catalyst.[1] This indicates catalyst decomposition and will halt the reaction.

  • Prevention Strategies:

    • Ligand Stability: Use a more robust and stabilizing ligand for the palladium catalyst.

    • Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.[1]

    • Anaerobic Conditions: Ensure strict anaerobic conditions are maintained throughout the reaction to prevent oxidative degradation of the catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic strategies are:

  • Friedel-Crafts Acylation: This involves the reaction of 2-fluorobiphenyl with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst such as aluminum chloride.[2] This is an electrophilic aromatic substitution reaction.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically involves the reaction of a boronic acid or ester with an aryl halide or triflate.[4] For this synthesis, one could couple (2-fluoro-4-acetylphenyl)boronic acid with bromobenzene or 4-bromo-3-fluoroacetophenone with phenylboronic acid.

Q2: Which isomer is favored in the Friedel-Crafts acylation of 2-fluorobiphenyl, and why?

A2: The acylation of 2-fluorobiphenyl is expected to predominantly yield the this compound isomer. The fluorine atom is an ortho-, para-director. Due to the steric hindrance at the ortho position (next to the fluorine and the other phenyl ring), the incoming electrophile (the acylium ion) will preferentially add to the para position.[1]

Q3: How can I purify the final this compound product?

A3: The crude product can typically be purified by one or a combination of the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as ethanol or a mixture of ethanol and water.[5][6]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the desired product from isomers and other impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.

Q4: What are the key safety precautions when performing a Friedel-Crafts acylation?

A4: Friedel-Crafts acylation requires stringent safety measures:

  • Reagent Handling: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Quenching: The quenching of the reaction mixture, which contains a large amount of AlCl₃, is highly exothermic and releases HCl gas. This should be done slowly and carefully by pouring the reaction mixture onto ice or into a cold, dilute acid solution in a fume hood.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation.[1][5]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of 2-fluorobiphenyl (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol to obtain this compound as a crystalline solid.[7]

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general procedure for a microwave-assisted Suzuki-Miyaura coupling.[8]

  • Reactant Mixture: In a microwave reaction vial, combine 4-bromo-3-fluoroacetophenone (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for Aryl Ketone Synthesis

FeatureFriedel-Crafts AcylationSuzuki-Miyaura Coupling
Starting Materials 2-Fluorobiphenyl, Acetyl Chloride4-Bromo-3-fluoroacetophenone, Phenylboronic Acid
Catalyst AlCl₃ (Stoichiometric)Palladium complex (Catalytic)
Key Advantages Often uses cheaper starting materials.High functional group tolerance; milder conditions.
Common Issues Moisture sensitivity, isomer formation, harsh conditions.Catalyst deactivation, need for anaerobic conditions.
Reported Yields Can be high (e.g., 82.2% for a similar compound).[5]Often high to excellent (>90% is common).

Visualizations

Friedel_Crafts_Mechanism cluster_acylium Step 1: Acylium Ion Formation cluster_EAS Step 2: Electrophilic Aromatic Substitution cluster_deprotonation Step 3: Deprotonation & Product Formation AC Acetyl Chloride Complex Intermediate Complex AC->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Product This compound AlCl4->Product FB 2-Fluorobiphenyl FB->Sigma + Acylium Ion Sigma->Product + [AlCl₄]⁻ Product->AlCl3 Regenerated HCl HCl Product->HCl

Caption: Reaction mechanism for the Friedel-Crafts acylation of 2-fluorobiphenyl.

Suzuki_Workflow start Start prep Combine Aryl Halide, Boronic Acid, Base, Catalyst start->prep degas Degas Solvent and Add to Mixture prep->degas react Heat Reaction (Conventional or Microwave) degas->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify by Recrystallization or Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Troubleshooting_Low_Yield start Low Yield Observed q_moisture Are conditions strictly anhydrous? start->q_moisture a_moisture Dry all glassware. Use anhydrous reagents. q_moisture->a_moisture No q_temp Is temperature controlled? q_moisture->q_temp Yes a_moisture->q_temp a_temp Add reactants at 0 °C. Allow to warm slowly. q_temp->a_temp No q_ratio Is reactant ratio correct? q_temp->q_ratio Yes a_temp->q_ratio a_ratio Use 1:1 ratio of Biphenyl:Acyl Chloride. q_ratio->a_ratio No q_catalyst Is catalyst amount sufficient? q_ratio->q_catalyst Yes a_ratio->q_catalyst a_catalyst Use stoichiometric amount of AlCl₃. q_catalyst->a_catalyst No end Re-run Experiment q_catalyst->end Yes a_catalyst->end

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

References

Troubleshooting low conversion in Suzuki coupling of 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This technical support center provides targeted troubleshooting for researchers encountering low conversion in the Suzuki-Miyaura coupling of substrates like 4-Acetyl-2-fluorobiphenyl. The guidance addresses common challenges arising from sterically hindered and electronically deactivated aryl halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when coupling substrates with steric hindrance near the reaction center, such as this compound or its synthetic precursors (e.g., 2-fluoro-4-acetyl-bromobenzene).

Q1: My Suzuki coupling reaction with a 2-fluoro-substituted aryl halide is resulting in low conversion. What are the primary causes?

A1: Low conversion with ortho-substituted aryl halides, particularly those with a fluorine atom, typically stems from a few key issues:

  • Inefficient Oxidative Addition: The primary challenge is the steric hindrance caused by the ortho-fluoro substituent. This bulkiness impedes the approach of the palladium catalyst to the carbon-halide bond, slowing down the critical first step of the catalytic cycle.[1] While the para-acetyl group is electron-withdrawing and should activate the aryl halide, the ortho-steric effect often dominates.[2][3]

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst to an inactive state (palladium black). Similarly, phosphine ligands can be oxidized, compromising their effectiveness.[4][5][6]

  • Suboptimal Reaction Components: The choice of ligand, base, and solvent is critical for challenging couplings. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient for sterically hindered substrates.[7]

  • Competing Side Reactions: The harsh conditions sometimes required for these couplings can promote side reactions like protodeboronation of the boronic acid or homocoupling of the starting materials, which consume reagents and lower the yield of the desired product.[1][4]

Q2: Which catalyst and ligand systems are most effective for sterically hindered aryl fluorides/halides?

A2: For challenging substrates like 2-fluoro-substituted aryl halides, highly active catalyst systems are essential. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. The most successful strategies involve:

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald's dialkylbiaryl phosphine ligands are designed to address these challenges. Ligands like SPhos and XPhos are electron-rich, which promotes the difficult oxidative addition step, and their bulk facilitates the final reductive elimination step.[7]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable palladium complexes. They have shown excellent performance in couplings involving sterically demanding substrates, offering a powerful alternative to phosphine ligands.[7][8]

  • Palladium Precatalysts: Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for the clean and efficient in-situ generation of the active Pd(0) species, leading to more robust and reproducible results.[4]

Q3: How does the choice of base and solvent impact the reaction of a sterically hindered substrate?

A3: The base and solvent system is crucial for activating the boronic acid and ensuring all components remain in solution.

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7] For difficult couplings, stronger and more soluble bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][7][9]

  • Solvent System: The solvent must solubilize the organic substrates, the boronic acid/ester, and the palladium complex. Aprotic polar solvents such as 1,4-dioxane , THF , or DMF are common.[9] Often, a small amount of water is added as a co-solvent to dissolve the inorganic base, which can significantly accelerate the reaction.[9][10][11] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.

Q4: I am observing significant byproducts. What are they and how can they be minimized?

A4: The two most common side reactions that reduce yield are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. It is often promoted by excess water, high temperatures, or strong bases.[1][6]

    • Mitigation: Use the boronic acid as a more stable pinacol ester (Bpin) or MIDA boronate.[4][5] Minimize water content if possible and avoid unnecessarily long reaction times or excessively high temperatures.[6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This reaction is often facilitated by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient.[4][7]

    • Mitigation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing all solvents.[4][5] Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst can also reduce homocoupling.[4][7]

Troubleshooting and Optimization Workflow

A systematic approach is crucial when troubleshooting low conversion. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.

G start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check Start Here condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check If no improvement sub_reagent1 Boronic Acid/Ester Stability (Check for protodeboronation) reagent_check->sub_reagent1 sub_reagent2 Aryl Halide Purity reagent_check->sub_reagent2 sub_reagent3 Catalyst/Ligand Activity (Use fresh stock) reagent_check->sub_reagent3 catalyst_check 3. Screen Catalyst System (Ligand, Pd Source) condition_check->catalyst_check If no improvement sub_condition1 Inert Atmosphere? (Thoroughly degassed?) condition_check->sub_condition1 sub_condition2 Temperature Optimized? condition_check->sub_condition2 sub_condition3 Reaction Time Sufficient? condition_check->sub_condition3 base_solvent_check 4. Optimize Base & Solvent System catalyst_check->base_solvent_check If no improvement sub_catalyst1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_check->sub_catalyst1 sub_catalyst2 Use Modern Precatalyst (e.g., Buchwald G4) catalyst_check->sub_catalyst2 success Conversion Improved base_solvent_check->success sub_base1 Screen Stronger Bases (K3PO4, Cs2CO3) base_solvent_check->sub_base1 sub_base2 Vary Solvent/Water Ratio (e.g., Dioxane/H2O) base_solvent_check->sub_base2

Caption: A workflow diagram for systematically troubleshooting low yields.

Data Presentation: Parameter Selection Guide

The following tables summarize recommended starting points for optimizing the reaction conditions for sterically hindered aryl halides.

Table 1: Catalyst & Ligand Selection for Hindered Substrates

Catalyst/Ligand ClassExamplesSuitability for 2-Fluoro-Substituted Aryl HalidesRationale
Traditional Ligands PPh₃, P(o-tol)₃LowOften fails to promote oxidative addition with hindered or deactivated substrates.
Buchwald Ligands XPhos, SPhos, RuPhosHighBulky and electron-rich; highly effective at promoting both oxidative addition and reductive elimination for challenging substrates.[7]
NHC Ligands IPr, IMesHighStrong σ-donors that form robust catalysts, showing excellent activity for sterically demanding couplings.[8]
Precatalysts XPhos Pd G3/G4Very HighProvides reliable and efficient formation of the active Pd(0)L species, leading to higher reproducibility and activity.[4]

Table 2: Base & Solvent System Recommendations

BaseRecommended SolventsComments
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂OStandard conditions; may be insufficient for hindered substrates. A good baseline for initial screening.[1]
K₃PO₄ Dioxane/H₂O, THF/H₂O, TolueneA stronger, highly effective base for many challenging couplings, including those with aryl chlorides.[7]
Cs₂CO₃ Dioxane, THFHighly soluble and effective base, often provides superior results in difficult cases.[1][9]
Organic Bases (e.g., Et₃N) DMF, TolueneLess common; typically used in specific applications or anhydrous conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (0.5-2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5][7]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the aryl halide is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine to remove the inorganic base and salts.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: High-Throughput Screening of Reaction Conditions

For efficient optimization, a 24-well plate can be used to screen multiple conditions simultaneously.[4]

  • Preparation: Pre-weigh different catalyst/ligand combinations and bases into the wells of the reaction block.

  • Stock Solutions: Prepare a stock solution of the aryl halide and boronic ester in the chosen anhydrous solvent (e.g., Dioxane).

  • Dispensing: Add the substrate stock solution to each well. Then, add the appropriate solvent and aqueous base solution to achieve the desired final concentrations and solvent ratios.

  • Execution: Seal the plate and run the reactions on a heated stirring block under an inert atmosphere for a set period.

  • Analysis: After the reaction time, quench the reactions and analyze the conversion/yield in each well using LC-MS or GC-MS.

Mechanistic Visualization

Understanding the catalytic cycle can help pinpoint where a reaction may be failing. For 2-fluoro-substituted aryl halides, the oxidative addition step is often the rate-limiting and most challenging part of the cycle.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->ox_add Slow step due to ortho-F steric hindrance trans Transmetalation (Ar-Pd(II)-Ar')L₂ ox_add->trans red_elim Reductive Elimination trans->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-Ar') red_elim->product arx Aryl Halide (Ar-X) (e.g., 2-Fluoro-Substrate) arx->ox_add ar_boronic Boronic Acid (Ar'-B(OH)₂) + Base ar_boronic->trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

References

Preventing palladium black formation in 4-Acetyl-2-fluorobiphenyl cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Palladium Black Formation in 4-Acetyl-2-fluorobiphenyl Cross-Coupling

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium black formation during the cross-coupling of this compound. This resource provides troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the stability of the palladium catalyst and the success of your reaction.

Frequently Asked Questions (FAQs)

Q1: What is palladium black, and why is its formation a problem?

A1: Palladium black is a finely divided, high-surface-area form of elemental palladium that precipitates from the reaction mixture. Its formation is a significant issue as it represents the agglomeration and deactivation of the soluble, catalytically active Pd(0) species.[1] This leads to a decrease in the concentration of the active catalyst, resulting in sluggish or incomplete reactions and lower product yields.[2]

Q2: What are the primary causes of palladium black formation in my this compound cross-coupling reaction?

A2: The formation of palladium black typically stems from the instability of the Pd(0) catalyst.[2] Key contributing factors include:

  • Presence of Oxygen: Inadequate degassing of solvents, reagents, and the reaction vessel can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species or the oxidation of phosphine ligands.[2][3]

  • Ligand Dissociation or Degradation: The phosphine ligands that stabilize the Pd(0) center can dissociate, particularly at elevated temperatures. This is more common with sterically hindered monodentate ligands.[2][4] Once the palladium atom is no longer coordinated to the stabilizing ligands, it can easily aggregate.[5]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.[6]

  • Impurities: Impurities in the starting materials (this compound, boronic acid/ester) or solvents can poison the catalyst.[3]

  • Improper Pre-catalyst Reduction: If using a Pd(II) source, incomplete or poorly controlled reduction to Pd(0) can lead to the formation of palladium black.[7][8]

Q3: How does my choice of phosphine ligand impact the formation of palladium black?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst.[9] Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos, often form more stable complexes with palladium compared to monodentate ligands.[2] These stable complexes are less prone to ligand dissociation and subsequent catalyst aggregation, even at higher temperatures.[2] The electronic properties and steric bulk of the ligand also influence the reactivity and stability of the catalyst.[7]

Q4: Can the solvent and base selection influence catalyst stability?

A4: Yes, both solvent and base are critical parameters.

  • Solvent: Solvents must be thoroughly degassed to remove oxygen.[3] Common solvents for Suzuki couplings include toluene, dioxane, and THF.[3] The polarity of the solvent can affect the reaction rate and catalyst stability.[10] It is also crucial to use anhydrous and peroxide-free solvents, as peroxides can rapidly oxidize phosphine ligands.[2]

  • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is important for the transmetalation step.[3] The solubility and strength of the base can impact the overall reaction kinetics and, consequently, the lifetime of the catalyst.[3]

Troubleshooting Guide

Problem: Palladium black precipitates almost immediately after adding the catalyst.

Possible Cause Recommended Solution
Severe Oxygen Contamination Ensure all solvents and the reaction mixture are rigorously degassed. Employing three freeze-pump-thaw cycles is highly effective.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Peroxides in Solvent Use freshly distilled or commercially available anhydrous, peroxide-free solvents. Test for peroxides if the solvent has been stored for an extended period.[2]
Poor Quality Starting Materials Purify the this compound and the boronic acid/ester prior to use to remove any potential catalyst poisons.[3]

Problem: The reaction is very slow, and palladium black forms gradually over time.

Possible Cause Recommended Solution
Catalyst Decomposition at High Temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] Consider a more active catalyst system that operates at lower temperatures.
Unstable Ligand-Palladium Complex Switch from a monodentate phosphine ligand to a more robust bidentate ligand like PdCl₂(dppf) or a combination of Pd₂(dba)₃ and Xantphos.[2] Increasing the ligand-to-palladium ratio can also sometimes improve stability.
Insufficient Base Strength or Solubility Consider a stronger or more soluble base. For instance, K₃PO₄ is often more effective than K₂CO₃. The addition of water can sometimes help dissolve inorganic bases.[3]

Problem: I am observing significant homocoupling of my boronic acid derivative along with palladium black.

Possible Cause Recommended Solution
Presence of Pd(II) Species Homocoupling of boronic acids can be mediated by Pd(II) species.[8][11] This is more likely if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂) and the reduction to Pd(0) is not efficient. The presence of oxygen can also regenerate Pd(II).
Solution Ensure rigorous deoxygenation of the reaction mixture.[12] The addition of a mild reducing agent can sometimes help to keep the palladium in the Pd(0) state.[11] Alternatively, starting with a Pd(0) precatalyst may be beneficial.

Visual Guides and Workflows

G pd0 pd0 ligand_loss ligand_loss pd0->ligand_loss oxidation oxidation pd0->oxidation O2 pd_black pd_black ligand_loss->pd_black Aggregation pd2 pd2 oxidation->pd2 pd2->pd_black Improper Reduction

Troubleshooting_Flowchart

Quantitative Data Summary

The stability of the palladium catalyst is highly dependent on the reaction conditions. The following table summarizes general recommendations for optimizing these conditions to prevent the formation of palladium black.

Parameter Recommendation Rationale References
Catalyst Loading 0.1 - 5 mol%Lower loadings are desirable but may require more active catalyst systems. Higher loadings can sometimes lead to aggregation if the catalyst is not stable.[13][14]
Ligand-to-Palladium Ratio 1:1 to 2:1 for bidentate ligands; 2:1 to 4:1 for monodentate ligandsAn excess of ligand can help to prevent ligand dissociation and stabilize the active catalyst.[7]
Temperature 60 - 110 °CThe optimal temperature is a balance between reaction rate and catalyst stability. Higher temperatures can lead to decomposition.[6][13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base can influence reaction rate and should be optimized for the specific substrates.[3][3]

Experimental Protocols

Protocol 1: Rigorous Degassing of the Reaction Mixture using Freeze-Pump-Thaw

This protocol is highly recommended for removing dissolved oxygen from the reaction mixture, which is a primary cause of catalyst deactivation.[2]

  • Assemble the Reaction: In a Schlenk flask equipped with a magnetic stir bar, combine this compound, the boronic acid or ester, the chosen base, and the solvent. Do not add the palladium catalyst or ligand at this stage.

  • Freeze: Place the flask in a bath of liquid nitrogen until the contents are completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen bath, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

  • Repeat: Repeat steps 2-4 two more times for a total of three cycles.

  • Backfill with Inert Gas: After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen).

  • Add Catalyst: The degassed reaction mixture is now ready for the addition of the palladium catalyst and ligand under a positive pressure of the inert gas.

Protocol 2: In-Situ Formation of a Stable Palladium Catalyst Complex

Using a stable, pre-formed catalyst is often ideal. However, if generating the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand, the following procedure can improve consistency.

  • Prepare a Degassed Solvent: Take a portion of the reaction solvent and degas it thoroughly using the Freeze-Pump-Thaw protocol described above or by sparging with an inert gas for at least 30 minutes.

  • Pre-form the Complex: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd₂(dba)₃) and the chosen phosphine ligand (e.g., Xantphos) in a small amount of the degassed solvent.

  • Stir: Allow this mixture to stir at room temperature for 15-20 minutes. A color change is often observed as the complex forms.

  • Add to Reaction: Transfer the solution of the pre-formed catalyst to the main reaction flask containing the degassed substrates and base using a cannula or a gas-tight syringe.

  • Proceed with Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.

References

Side-product formation in the Friedel-Crafts acylation of 2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts acylation of 2-fluorobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during this specific electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of 2-fluorobiphenyl?

The major product is typically the result of acylation on the unsubstituted phenyl ring, primarily at the para-position (4'-position) due to steric hindrance from the fluorine atom at the 2-position. The fluorine atom is a deactivating group, which also directs the electrophilic attack to the other ring. Therefore, the expected major product is 4'-acyl-2-fluorobiphenyl . For example, in an acetylation reaction, this would be 4'-acetyl-2-fluorobiphenyl.

Q2: What are the common side-products observed in this reaction?

The primary side-products in the Friedel-Crafts acylation of 2-fluorobiphenyl can be categorized as follows:

  • Isomeric Acylated Products: While the 4'-isomer is the major product, smaller amounts of the ortho- (2'-) and meta- (3'-) acylated isomers on the unsubstituted ring may also be formed. The exact ratio of these isomers can be influenced by the reaction conditions.

  • Intramolecular Cyclization Product (Fluorenone derivative): A significant side-product can be the corresponding fluorinated fluorenone, formed via an intramolecular cyclization of the initially formed acylated biphenyl. This is particularly prevalent under harsher reaction conditions (e.g., higher temperatures, prolonged reaction times, or with more reactive acylating agents).

  • Polyacylated Products: Although the acyl group is deactivating, preventing further acylation on the same ring, polyacylation on the biphenyl system is a possibility, though generally in minor quantities.[1]

Q3: Why is intramolecular cyclization to a fluorenone a common side reaction?

The initial product of the Friedel-Crafts acylation, an acylated 2-fluorobiphenyl, contains a ketone and a fluorine atom in close proximity on the two phenyl rings. Under the influence of a Lewis acid catalyst, an intramolecular electrophilic aromatic substitution can occur, where the acylium ion (or a complexed form) attacks the ortho-position of the fluorine-containing ring, leading to the formation of a stable, fused tricyclic system, a fluorinated fluorenone.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired 4'-Acyl-2-fluorobiphenyl

Q: My reaction is resulting in a low yield of the target 4'-acyl-2-fluorobiphenyl. What are the potential causes and how can I optimize the reaction?

A: Low yields can stem from several factors. Below is a systematic approach to troubleshooting this issue.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Use freshly opened or purified reagents and anhydrous solvents.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Too low: The reaction may be too slow to proceed to completion within a reasonable timeframe.

    • Too high: This can favor the formation of the intramolecular cyclization product (fluorenone) and other side-products. It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature.

  • Purity of Reactants: Ensure the 2-fluorobiphenyl, acylating agent (e.g., acetyl chloride), and solvent are of high purity. Impurities can interfere with the catalyst and lead to undesired side reactions.

Parameter Recommendation Rationale
Catalyst (e.g., AlCl₃) Use fresh, anhydrous catalyst.Moisture deactivates the Lewis acid.
Catalyst Stoichiometry Use at least 1.1 equivalents.The product-catalyst complex removes the catalyst from the reaction.
Reaction Temperature Start at 0 °C and gradually warm to room temperature.Balances reaction rate and minimizes side-product formation.
Reaction Time Monitor the reaction by TLC or GC-MS.Avoids prolonged reaction times that can lead to side-product formation.
Solvent Use anhydrous solvents like dichloromethane or 1,2-dichloroethane.Prevents catalyst deactivation.

Issue 2: High Percentage of Fluorenone Side-Product

Q: I am observing a significant amount of the fluorinated fluorenone in my product mixture. How can I suppress this intramolecular cyclization?

A: The formation of the fluorenone side-product is a competing reaction pathway. To favor the desired intermolecular acylation, consider the following adjustments:

  • Control Reaction Temperature: As mentioned previously, lower temperatures generally disfavor the intramolecular cyclization, which often has a higher activation energy. Maintaining the reaction at 0 °C or below for the entire duration can significantly reduce fluorenone formation.

  • Choice of Lewis Acid: The strength of the Lewis acid can influence the product distribution. While a strong Lewis acid like AlCl₃ is effective for the initial acylation, it can also promote the subsequent cyclization. Experimenting with milder Lewis acids (e.g., FeCl₃, ZnCl₂) might offer better selectivity for the desired acylated biphenyl.

  • Acylating Agent: The reactivity of the acylating agent plays a role. More reactive acylating agents (e.g., acyl chlorides) may lead to a more exothermic reaction and higher local temperatures, potentially favoring cyclization. Using a less reactive acylating agent, such as an acid anhydride, might provide better control.

  • Order of Addition: Adding the 2-fluorobiphenyl solution slowly to the pre-formed complex of the Lewis acid and the acylating agent at a low temperature can help maintain a low concentration of the substrate and better control the reaction exotherm.

Parameter Recommendation to Reduce Fluorenone Rationale
Temperature Maintain at 0 °C or below.Intramolecular cyclization is often favored at higher temperatures.
Lewis Acid Consider milder Lewis acids (e.g., FeCl₃, ZnCl₂).May reduce the rate of the secondary cyclization reaction.
Acylating Agent Use a less reactive agent like an acid anhydride.Can lead to a more controlled reaction.
Reaction Time Monitor closely and quench as soon as the starting material is consumed.Minimizes the time for the acylated product to undergo cyclization.

Experimental Protocols

General Protocol for the Friedel-Crafts Acetylation of 2-Fluorobiphenyl

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Fluorobiphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 - 1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 2-fluorobiphenyl (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-fluorobiphenyl solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. If the reaction is sluggish, the ice bath can be removed to allow the reaction to slowly warm to room temperature.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Friedel_Crafts_Acylation_of_2_Fluorobiphenyl Reactants 2-Fluorobiphenyl + Acetyl Chloride Acylation Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) Reactants->Acylation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Acylation Catalyst Cyclization Intramolecular Cyclization LewisAcid->Cyclization Catalyst MainProduct 4'-Acetyl-2-fluorobiphenyl (Major Product) Acylation->MainProduct Main Pathway Isomers Other Acylated Isomers (Minor Products) Acylation->Isomers MainProduct->Cyclization SideProduct Fluorinated Fluorenone (Side-Product) Cyclization->SideProduct

Caption: Reaction pathways in the Friedel-Crafts acylation of 2-fluorobiphenyl.

Troubleshooting_Workflow Start Experiment Start InitialCheck Low Yield or High Side-Product? Start->InitialCheck LowYieldPath Low Yield InitialCheck->LowYieldPath Yes HighSideProductPath High Fluorenone InitialCheck->HighSideProductPath Yes GoodResult Successful Reaction InitialCheck->GoodResult No CheckCatalyst Check Catalyst Activity & Stoichiometry LowYieldPath->CheckCatalyst LowerTemp Decrease Reaction Temperature HighSideProductPath->LowerTemp CheckConditions Optimize Temperature & Time CheckCatalyst->CheckConditions CheckPurity Verify Reagent Purity CheckConditions->CheckPurity ChangeCatalyst Use Milder Lewis Acid LowerTemp->ChangeCatalyst ChangeReagent Use Less Reactive Acylating Agent ChangeCatalyst->ChangeReagent

Caption: Troubleshooting workflow for the Friedel-Crafts acylation of 2-fluorobiphenyl.

References

Technical Support Center: Purification of 4-Acetyl-2-fluorobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Acetyl-2-fluorobiphenyl isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main challenge in purifying this compound isomers, such as 4-Acetyl-2'-fluorobiphenyl, lies in their similar physicochemical properties. Positional isomers often have very close boiling points and polarities, making separation by standard techniques like simple distillation difficult. The key to successful purification is to exploit the subtle differences in their steric hindrance, electronic distribution, and potential for intermolecular interactions.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and commonly employed techniques for separating positional isomers like this compound.[1] These methods offer high resolution and can be tailored to enhance the separation of closely related compounds. Chiral chromatography can also be a powerful tool for separating specific isomers.[2]

Q3: What are the advantages of using SFC over HPLC for this type of purification?

SFC offers several advantages over traditional HPLC for isomer separation, including:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster run times.[1][3]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents, making it a greener and more cost-effective technique.[3]

  • Easier Fraction Recovery: The CO2 mobile phase is easily evaporated, simplifying the recovery of purified isomers from collected fractions.[1]

Q4: Can crystallization be used to purify this compound?

Yes, crystallization can be a powerful technique for purifying this compound, especially for removing impurities with different solubility profiles.[4][5] The success of crystallization depends on finding a suitable solvent or solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution or crystallize separately.

Troubleshooting Guides

HPLC Purification
ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of isomers 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Suboptimal temperature.1. Screen different column chemistries (e.g., C18, Phenyl, Cyano, PFP). Pentafluorophenyl (PFP) phases can offer unique selectivity for halogenated compounds.[2][6] 2. Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. Consider adding additives like trifluoroacetic acid (TFA) or formic acid. 3. Adjust the column temperature. Lower temperatures can sometimes increase resolution.[6]
Peak tailing or broad peaks 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Reduce the sample concentration or injection volume. 2. Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress silanol interactions. 3. Flush the column with a strong solvent or replace it if it's old or has been used extensively.
Irreproducible retention times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the system.1. Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump to remove any trapped air.
Low recovery of purified isomers 1. Adsorption of the compound onto the column or system. 2. Compound degradation on the column.1. Passivate the HPLC system by injecting a blank run with a mobile phase containing a competing agent. 2. Ensure the mobile phase pH is compatible with the compound's stability.
SFC Purification
ProblemPossible Cause(s)Suggested Solution(s)
Poor isomer separation 1. Inappropriate stationary phase. 2. Incorrect co-solvent. 3. Suboptimal back pressure or temperature.1. Screen a variety of chiral and achiral stationary phases. Polysaccharide-based chiral columns are often a good starting point. 2. Optimize the co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage. 3. Adjust the back pressure and column temperature to alter the density and solvating power of the supercritical fluid.
Poor peak shape (fronting or tailing) 1. Sample solvent incompatible with the mobile phase. 2. Column overload.1. Dissolve the sample in a solvent that is miscible with the SFC mobile phase (e.g., the co-solvent being used). 2. Decrease the amount of sample injected.
Inconsistent peak areas 1. Incomplete sample dissolution. 2. Fluctuation in back pressure.1. Ensure the sample is fully dissolved before injection. 2. Check the back pressure regulator for proper functioning.
Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound fails to crystallize 1. The solution is not supersaturated (too much solvent). 2. The compound is highly soluble in the solvent even at low temperatures. 3. Cooling is too rapid.1. Slowly evaporate some of the solvent to increase the concentration and then cool again. 2. Try a different solvent or a two-solvent system (an "anti-solvent" in which the compound is less soluble). 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Compound "oils out" instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. Impurities are inhibiting crystal formation.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. 3. First, purify the mixture by another method, like column chromatography, to remove impurities.
Low recovery of purified material 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for the initial dissolution.1. Minimize the amount of cold solvent used to wash the crystals during filtration. Ensure the wash solvent is thoroughly chilled. 2. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

Experimental Protocols

General HPLC Method Development for Isomer Separation
  • Column Selection:

    • Start with a C18 column as a general-purpose reversed-phase column.

    • If separation is poor, screen other stationary phases such as Phenyl-Hexyl, Cyano, and PFP. The PFP phase is often effective for separating positional and halogenated isomers.[2][6]

  • Mobile Phase Selection:

    • Reversed-Phase: Begin with a gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid or 0.1% TFA. A typical starting gradient is 5% to 95% organic over 20 minutes.

    • Normal-Phase: Use a mobile phase of hexane or heptane with a polar modifier like isopropanol or ethanol.

  • Optimization:

    • Once partial separation is achieved, switch to an isocratic method to optimize the mobile phase composition for the best resolution.

    • Adjust the flow rate. Lower flow rates can sometimes improve resolution.

    • Optimize the column temperature. Both sub-ambient and elevated temperatures can affect selectivity.

  • Scale-up:

    • Once an analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate and sample loading accordingly.

General SFC Method Development for Isomer Separation
  • Column Selection:

    • Screen a set of chiral and achiral columns. Polysaccharide-based chiral stationary phases (CSPs) are a good starting point for chiral separations.[7]

  • Mobile Phase and Gradient:

    • The primary mobile phase is supercritical CO2.

    • Commonly used co-solvents (modifiers) are methanol, ethanol, or isopropanol.

    • Start with a gradient of 5% to 40% co-solvent over 5-10 minutes.

  • Back Pressure and Temperature:

    • Set the back pressure to a typical value, for example, 150 bar.

    • Set the column temperature to 40 °C.

  • Optimization:

    • Adjust the gradient slope and the initial and final co-solvent percentages to improve separation.

    • Try different co-solvents.

    • Optimize the back pressure and temperature to fine-tune the separation.

Visualizations

Purification_Workflow cluster_0 Start: Crude Isomer Mixture cluster_1 Purification Method Selection cluster_2 Purification Techniques cluster_3 Analysis and Outcome Crude_Mixture Crude this compound Isomer Mixture Method_Selection Select Purification Technique Crude_Mixture->Method_Selection HPLC HPLC Method_Selection->HPLC High Resolution SFC SFC Method_Selection->SFC Speed & Green Chemistry Crystallization Crystallization Method_Selection->Crystallization High Purity & Scalability Analysis Purity Analysis (e.g., HPLC, NMR) HPLC->Analysis SFC->Analysis Crystallization->Analysis Pure_Isomer Isolated Pure Isomer Analysis->Pure_Isomer Purity > 99% Repurify Repurify if needed Analysis->Repurify Purity < 99% Repurify->Method_Selection

Caption: A general workflow for the purification of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Separation Check_Stationary_Phase Is the stationary phase appropriate? Start->Check_Stationary_Phase Screen_Columns Screen different stationary phases (e.g., C18, PFP, Chiral) Check_Stationary_Phase->Screen_Columns No Check_Mobile_Phase Is the mobile phase optimized? Check_Stationary_Phase->Check_Mobile_Phase Yes Screen_Columns->Check_Mobile_Phase Optimize_Mobile_Phase Adjust organic modifier type and ratio. Consider additives. Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Temperature Is the temperature optimal? Check_Mobile_Phase->Check_Temperature Yes Optimize_Mobile_Phase->Check_Temperature Optimize_Temperature Vary column temperature. Check_Temperature->Optimize_Temperature No Success Successful Separation Check_Temperature->Success Yes Optimize_Temperature->Success

Caption: Troubleshooting logic for poor isomer separation in chromatography.

References

Improving the regioselectivity of 4-Acetyl-2-fluorobiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the regioselectivity of 4-Acetyl-2-fluorobiphenyl synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 2-fluorobiphenyl using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2]

Q2: What are the key factors that influence the regioselectivity of this reaction?

The regioselectivity of the Friedel-Crafts acylation of 2-fluorobiphenyl is primarily influenced by:

  • Directing Effects of Substituents: The fluorine atom is an ortho-, para-directing group, activating these positions for electrophilic substitution. The phenyl group is also an ortho-, para-director.

  • Steric Hindrance: The bulkiness of the phenyl group at the 2-position can hinder acylation at the adjacent positions.

  • Reaction Conditions: The choice of Lewis acid catalyst, solvent, and reaction temperature can significantly impact the ratio of isomeric products.[3]

Q3: What are the potential isomeric byproducts in the synthesis of this compound?

During the Friedel-Crafts acylation of 2-fluorobiphenyl, the acetyl group can add to several positions on the biphenyl rings. The primary expected isomers are formed on the fluorinated ring at positions ortho and para to the fluorine atom. Acylation can also potentially occur on the non-fluorinated phenyl ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on improving regioselectivity.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Inactive Lewis acid catalyst due to moisture.- Insufficient amount of Lewis acid.- Low reaction temperature leading to slow reaction rate.- Deactivated starting material.- Use a fresh, unopened container of the Lewis acid or ensure it has been stored in a desiccator.- Use a stoichiometric amount of the Lewis acid, as the ketone product can form a complex with it.[1]- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.- Ensure the purity of the 2-fluorobiphenyl starting material.
Poor Regioselectivity / Formation of Multiple Isomers - Suboptimal Reaction Conditions: The choice of solvent and temperature can influence the kinetic vs. thermodynamic product distribution.- Steric Factors: A less bulky Lewis acid-acylating agent complex might lead to less discrimination between the para and ortho positions.- Reaction Time: Longer reaction times at higher temperatures can lead to isomer scrambling.- Optimize Solvent and Temperature: Lower temperatures generally favor the kinetically preferred product, which is often the less sterically hindered para-isomer. Experiment with different solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide).[4]- Choice of Lewis Acid: Consider using a bulkier Lewis acid, which may sterically favor acylation at the more accessible para-position.- Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize side reactions.
Difficulty in Purifying the Desired 4-Acetyl Isomer - The isomeric byproducts have very similar polarities, making separation by column chromatography challenging.- Recrystallization: Attempt recrystallization from various solvents (e.g., ethanol, acetone) to selectively crystallize the desired isomer.[5]- Preparative Chromatography: If recrystallization is ineffective, use a high-performance liquid chromatography (HPLC) or a long column with a shallow solvent gradient for better separation.- Derivatization: As a last resort, consider a chemical transformation of the isomer mixture (e.g., reduction of the ketone to an alcohol) which may alter the physical properties enough to allow for separation, followed by conversion back to the ketone.[6]

Experimental Protocols

The following is a detailed methodology for the Friedel-Crafts acylation, adapted from a procedure for a closely related compound, 4-bromo-2-fluorobiphenyl.[5] This protocol should serve as a starting point for optimization.

Materials:

  • 2-Fluorobiphenyl

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

  • In a separate flask, dissolve 2-fluorobiphenyl (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 2-fluorobiphenyl solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to isolate the this compound.

Table of Reaction Condition Variables and Expected Impact on Regioselectivity

Variable Condition Expected Impact on 4-Isomer Selectivity Rationale
Temperature Low (e.g., 0°C)HigherFavors the kinetically controlled product, which is typically the less sterically hindered para-isomer.[4]
High (e.g., reflux)LowerMay lead to a mixture of thermodynamic products and potential isomer scrambling.
Lewis Acid AlCl₃ (less bulky)ModerateStandard Lewis acid, but may not provide high steric hindrance.
FeCl₃, ZnCl₂ (milder)Potentially HigherMilder Lewis acids can sometimes offer better selectivity.
Solvent DichloromethaneGoodA common, relatively inert solvent for Friedel-Crafts reactions.
Carbon DisulfidePotentially HigherA non-polar solvent that can sometimes improve para-selectivity.[2]
NitrobenzeneLowerA polar solvent that can favor the formation of the thermodynamically more stable isomer.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (2-Fluorobiphenyl, Acetyl Chloride, AlCl3, CH2Cl2) setup_flask Set up Flame-Dried Glassware under Nitrogen prep_reagents->setup_flask cool_flask Cool AlCl3/CH2Cl2 Suspension to 0°C setup_flask->cool_flask add_acyl Add Acetyl Chloride cool_flask->add_acyl add_substrate Add 2-Fluorobiphenyl Solution add_acyl->add_substrate react Stir at 0°C to Room Temperature (Monitor by TLC) add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

regioselectivity_pathway start 2-Fluorobiphenyl reagents + Acetyl Chloride + Lewis Acid (e.g., AlCl3) start->reagents product_4 This compound (Major Product - Para) reagents->product_4 Favored due to less steric hindrance product_6 6-Acetyl-2-fluorobiphenyl (Minor Product - Ortho) reagents->product_6 Possible due to ortho-directing effect of fluorine, but sterically hindered product_other Other Isomers (e.g., 2'- or 4'-acetyl) reagents->product_other Less likely due to deactivation of the second ring

Caption: Potential acylation pathways for 2-fluorobiphenyl.

troubleshooting_logic start Poor Regioselectivity Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., to 0°C) check_temp->lower_temp Yes check_lewis_acid Is the Lewis acid appropriate? check_temp->check_lewis_acid No result Improved Regioselectivity lower_temp->result change_lewis_acid Action: Consider a bulkier or milder Lewis acid check_lewis_acid->change_lewis_acid Potentially check_solvent Is the solvent optimal? check_lewis_acid->check_solvent No change_lewis_acid->result change_solvent Action: Test a less polar solvent (e.g., CS2) check_solvent->change_solvent Potentially change_solvent->result

References

Overcoming steric hindrance in reactions with 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetyl-2-fluorobiphenyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The primary challenge in reactions involving this compound is steric hindrance. The fluorine atom at the ortho (2-) position to the biphenyl linkage sterically shields the reactive site. This hindrance can impede the approach of catalysts and reagents, slowing down or inhibiting reactions such as cross-coupling and nucleophilic aromatic substitution. The acetyl group at the 4-position, being an electron-withdrawing group, activates the ring for nucleophilic attack but can also influence catalyst-substrate interactions.

Q2: What are the most common types of reactions performed with this compound?

A2: The most common reactions include palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling to further functionalize the biphenyl scaffold. Additionally, nucleophilic aromatic substitution (SNAr) at the ortho-position is a potential pathway, leveraging the electron-withdrawing acetyl group and the fluorine as a leaving group.

Q3: How can I improve the yield of my cross-coupling reaction?

A3: To improve yields, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) that can promote oxidative addition and reductive elimination steps, which are often hindered in sterically challenging substrates.

  • Catalyst Choice: Utilize pre-formed palladium catalysts or palladacycle pre-catalysts which can offer higher stability and activity.

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases are often required.

  • Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the activation barrier imposed by steric hindrance.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Homocoupling: Self-coupling of the starting materials.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid reagent can be protonated and rendered inactive.

  • Hydrodehalogenation: The fluorine atom can be replaced by a hydrogen atom.

  • α-Arylation: In reactions involving the acetyl group, α-arylation can occur as a side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst base Screen Different Bases catalyst->base catalyst_details Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Increase catalyst loading (2-5 mol%) Try a different Pd source (e.g., Pd(OAc)2, Pd2(dba)3) catalyst->catalyst_details conditions Adjust Reaction Conditions base->conditions base_details Switch to a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4) Ensure base is finely powdered and dry base->base_details reagents Check Reagent Quality conditions->reagents conditions_details Increase temperature (e.g., 80-120 °C) Increase reaction time Use a higher boiling point solvent (e.g., toluene, dioxane) conditions->conditions_details solution Improved Yield reagents->solution reagents_details Ensure boronic acid is pure and dry Degas solvents thoroughly reagents->reagents_details

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Quantitative Data: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101875-85
This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1002470-80
4-BromoacetophenonePhenylboronic acidPd-complex (0.25)-KOHWater160296

Note: Yields are indicative and may vary based on specific reaction scale and purity of reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and a magnetic stir bar.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Troubleshooting Pathway:

G cluster_troubleshooting Troubleshooting Steps start Buchwald-Hartwig Amination Issues check_catalyst Catalyst System - Active Pd source? - Appropriate ligand? start->check_catalyst Low Conversion check_base Base - Strong enough? - Soluble? check_catalyst->check_base check_conditions Reaction Conditions - Anhydrous/anaerobic? - Temperature optimal? check_base->check_conditions check_amine Amine Substrate - Purity? - Steric hindrance? check_conditions->check_amine outcome outcome check_amine->outcome Optimization leads to High Yield G substrate This compound (Electron-deficient ring) product Substitution Product substrate->product nucleophile Strong Nucleophile (e.g., RO⁻, R₂N⁻) nucleophile->product solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->product temperature Elevated Temperature temperature->product G start Low Sonogashira Yield check_copper Copper Co-catalyst start->check_copper check_ligand Phosphine Ligand check_copper->check_ligand Glaser coupling observed copper_details Consider copper-free conditions Use a Pd-NHC catalyst check_copper->copper_details check_base Amine Base check_ligand->check_base ligand_details Increase ligand loading Use a more electron-rich ligand check_ligand->ligand_details check_atmosphere Inert Atmosphere check_base->check_atmosphere base_details Use a bulky amine base (e.g., DIPA, TEA) Ensure base is dry check_base->base_details solution High Yield check_atmosphere->solution atmosphere_details Rigorously degas all solvents Maintain a positive pressure of Ar or N₂ check_atmosphere->atmosphere_details

Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-Acetyl-2-fluorobiphenyl, commonly achieved via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges related to catalyst deactivation that you may encounter during the synthesis of this compound.

Q1: My reaction mixture is turning black, and the reaction has stalled. What is happening and how can I prevent it?

A1: The formation of a black precipitate is a strong indication of "palladium black" formation, which is the aggregation of the active Pd(0) catalyst into inactive palladium nanoparticles.[1] This is a common catalyst deactivation pathway.

Troubleshooting Steps:

  • Optimize Catalyst Loading: High catalyst concentrations can promote aggregation. While seemingly counterintuitive, reducing the catalyst loading (e.g., from 2 mol% to 1 mol%) can sometimes improve performance by minimizing the rate of catalyst decomposition.

  • Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the phosphine ligand relative to the palladium precursor can help maintain the stability of the active catalytic species.[2]

  • Control Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition. If you observe blackening, consider reducing the reaction temperature.

  • Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II) and can also lead to the degradation of phosphine ligands.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

Q2: The reaction starts well but stops before all the starting material is consumed, resulting in a low yield. What are the likely causes?

A2: A stalled reaction is a classic symptom of catalyst deactivation occurring during the catalytic cycle. Besides palladium black formation, other factors could be at play:

Troubleshooting Steps:

  • Investigate Product Inhibition: The biphenyl product, this compound, or byproducts could be coordinating to the palladium center more strongly than the reactants, thereby inhibiting the catalyst.[3][4] If you suspect product inhibition, you can sometimes mitigate it by using a higher catalyst loading or a more active catalyst system.

  • Check for Impurities in Starting Materials: Impurities in your aryl halide, boronic acid/ester, or solvent can act as catalyst poisons. For instance, sulfur-containing compounds are known to poison palladium catalysts. Ensure the purity of all reagents.

  • Evaluate Ligand Stability: Phosphine ligands, especially bulky, electron-rich ones, can be susceptible to degradation under the reaction conditions. Consider using more robust ligands, such as biaryl phosphines (e.g., SPhos, XPhos) which are known to form more stable catalytic complexes.

Q3: I am using an aryl chloride as a starting material and observing very low conversion. How can I improve the reaction?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings, and their activation is often the rate-limiting step. Low conversion is frequently due to the catalyst's inability to efficiently perform the oxidative addition step.

Troubleshooting Steps:

  • Select a Highly Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for aryl chlorides. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is often necessary to achieve good yields with aryl chlorides.[5]

  • Increase Reaction Temperature: Higher temperatures are typically required to facilitate the oxidative addition of the C-Cl bond.

  • Choose an Appropriate Base: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings involving aryl chlorides.

Q4: How can I determine if my catalyst is still active, and is it possible to regenerate a deactivated catalyst?

A4: Assessing catalyst activity can be done through small-scale test reactions. Catalyst regeneration is sometimes possible, particularly for heterogeneous catalysts or when the deactivation is due to product inhibition.

Troubleshooting Steps:

  • Activity Test: Run a small-scale, standard Suzuki coupling reaction with reliable starting materials (e.g., iodobenzene and phenylboronic acid) using the suspect catalyst. Compare the yield and reaction time to a fresh batch of catalyst.

  • Regeneration of Homogeneous Catalysts: For deactivation by product inhibition, a thorough washing of the catalyst may be effective. After the reaction, the catalyst can sometimes be recovered from the reaction mixture and washed with a suitable solvent to remove the inhibiting product.[3][4]

  • Recovery of Palladium: In cases of irreversible deactivation (e.g., palladium black formation), the palladium can be recovered and reprocessed. This typically involves acidic extraction to dissolve the palladium, followed by purification and conversion back to a usable precatalyst.[6]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on yield and catalyst performance in Suzuki-Miyaura reactions for the synthesis of substituted biphenyls.

Table 1: Effect of Catalyst System on the Yield of Substituted Biphenyls

Palladium PrecursorLigandBaseSolvent SystemTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water9035-50[7]
Pd₂(dba)₃SPhosK₃PO₄Dioxane/Water100>90[8]
Pd(dppf)Cl₂-Na₂CO₃DMF/Water11085-95[9]
Pyridine-based Pd(II)-complex-KOHWater110-160 (Microwave)~96[10]

Table 2: Troubleshooting Guide for Low Yield in this compound Synthesis

ObservationPotential CauseSuggested SolutionQuantitative Parameter to Adjust
Black precipitate formationCatalyst aggregation (Palladium Black)Use a more stabilizing ligand; Decrease catalyst loading; Lower reaction temperature.Catalyst Loading: 1-2 mol% -> 0.5-1 mol%; Temperature: 100°C -> 80°C
Reaction stalls mid-wayProduct inhibition or Ligand degradationUse a more active/robust catalyst; Increase catalyst loading slightly.Catalyst Loading: 1 mol% -> 1.5 mol%
Low conversion with aryl chlorideInefficient oxidative additionUse a bulky, electron-rich ligand (e.g., SPhos, XPhos); Use a stronger base.Ligand: PPh₃ -> SPhos; Base: Na₂CO₃ -> K₃PO₄
Inconsistent resultsOxygen contamination; Impure reagentsThoroughly degas solvents; Use high-purity starting materials.Degassing time: 10 min -> 30 min (sparging)

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Synthesis of this compound

This protocol provides a starting point for the synthesis and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-bromo-4-acetyl-2-fluorobenzene or 4-bromo-3-fluoroacetophenone (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid or its pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (e.g., in a 4:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), phenylboronic acid/ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8][11]

Protocol 2: Procedure for Catalyst Regeneration after Deactivation by Product Inhibition

This protocol is applicable when deactivation is suspected to be due to product binding to a homogeneous catalyst.

  • Product Extraction: After the reaction work-up, the aqueous layer containing the catalyst can be separated.

  • Washing: Wash the aqueous layer containing the catalyst multiple times with a solvent in which the product is highly soluble but the catalyst is not (e.g., diethyl ether or hexanes). This helps to remove the inhibiting biphenyl product.

  • Catalyst Reuse: The washed aqueous layer containing the regenerated catalyst can then be used for a subsequent reaction. Add fresh starting materials and base to the aqueous catalyst solution and proceed with the reaction as described in Protocol 1. The activity of the regenerated catalyst should be compared to a fresh batch.[3][4]

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Species Inactive Pd Species Active_Catalyst->Inactive_Species Deactivation Product_Inhibition Product Inhibition [Pd(0)L_n-Product] Active_Catalyst->Product_Inhibition Reversible Binding Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Irreversible Palladium_Black Palladium Black (Pd(0) Aggregates) Inactive_Species->Palladium_Black Aggregation Ligand_Degradation->Inactive_Species

Caption: Common catalyst deactivation pathways in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reaction Visual Inspection: Black Precipitate? Start->Check_Reaction Yes_Black Yes Check_Reaction->Yes_Black Yes No_Black No Check_Reaction->No_Black No Optimize_Conditions Optimize Conditions: - Lower Temperature - Adjust Catalyst Loading - Use Stabilizing Ligand Yes_Black->Optimize_Conditions Check_Reagents Check Reagent Purity and Inert Atmosphere No_Black->Check_Reagents End Improved Yield Optimize_Conditions->End Reagents_OK OK Check_Reagents->Reagents_OK OK Reagents_Bad Issues Found Check_Reagents->Reagents_Bad Issues Consider_Inhibition Consider Product Inhibition or Ligand Degradation Reagents_OK->Consider_Inhibition Purify_Reagents Purify/Replace Reagents Ensure Rigorous Degassing Reagents_Bad->Purify_Reagents Purify_Reagents->Start Inhibition_Yes Suspected Consider_Inhibition->Inhibition_Yes Use_Robust_Catalyst Use More Robust Ligand or Higher Catalyst Loading Inhibition_Yes->Use_Robust_Catalyst Use_Robust_Catalyst->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Scaling up the synthesis of 4-Acetyl-2-fluorobiphenyl for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 4-Acetyl-2-fluorobiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: The two most commercially viable routes for the industrial synthesis of this compound are the Friedel-Crafts acylation of 2-fluorobiphenyl and the Suzuki-Miyaura cross-coupling reaction. The choice between these routes often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.

Q2: Which synthetic route is generally preferred for higher purity on an industrial scale?

A2: The Suzuki-Miyaura coupling is often preferred for achieving higher purity and better regioselectivity. Friedel-Crafts acylation can sometimes lead to the formation of isomeric by-products, which can complicate downstream purification processes. However, with careful optimization of reaction conditions, Friedel-Crafts acylation can also be a cost-effective method.

Q3: What are the main safety concerns when scaling up the synthesis of this compound?

A3: For the Friedel-Crafts acylation route, the primary safety concern is the handling of large quantities of Lewis acids like aluminum chloride, which are highly reactive with moisture and can generate significant heat. The reaction itself is often exothermic and requires robust temperature control to prevent runaways. For the Suzuki-Miyaura coupling, the main concerns are the handling of flammable solvents and pyrophoric palladium catalysts. A thorough process safety assessment is crucial before any scale-up.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: In the Friedel-Crafts route, common impurities include the ortho- and meta-isomers of the product, as well as di-acylated biphenyl derivatives. In the Suzuki-Miyaura coupling, impurities often arise from homocoupling of the starting materials and dehalogenation of the aryl halide. Unreacted starting materials can also be present in the crude product from both routes. This compound is also known as an impurity of the anti-inflammatory drug Flurbiprofen.[1][2][3]

Troubleshooting Guides

Friedel-Crafts Acylation Route

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution
Deactivated Aromatic Ring While the fluorine atom is deactivating, the biphenyl system is generally reactive enough. However, ensure the 2-fluorobiphenyl starting material is of high purity.
Inactive Catalyst Aluminum chloride (AlCl₃) is highly sensitive to moisture. Use anhydrous AlCl₃ and ensure all solvents and glassware are thoroughly dried.[4]
Insufficient Catalyst The product ketone can form a complex with AlCl₃, effectively sequestering it. A stoichiometric amount (or even a slight excess) of AlCl₃ is often required.[4]
Suboptimal Reaction Temperature The acylation of biphenyl derivatives often requires careful temperature control. Start at a low temperature (e.g., -10 to -20°C) during the addition of reagents, and then allow the reaction to slowly warm to room temperature or gently heat to drive to completion.[5]
Poor Quality Acylating Agent Use freshly distilled acetyl chloride or high-purity acetic anhydride.

Issue 2: Formation of Multiple Isomers

Potential Cause Suggested Solution
High Reaction Temperature Higher temperatures can lead to a loss of regioselectivity. Maintaining a lower reaction temperature throughout the process can favor the formation of the desired para-isomer.
Choice of Solvent The solvent can influence isomer distribution. Dichloromethane or 1,2-dichloroethane are common choices. Avoid solvents that can participate in the Friedel-Crafts reaction.
Suzuki-Miyaura Coupling Route

Issue 1: Incomplete Reaction or Low Conversion Rate

Potential Cause Suggested Solution
Inactive Catalyst The Pd(0) active species can be oxidized. Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Inappropriate Ligand The choice of phosphine ligand is critical. For sterically hindered or electron-rich/poor substrates, consider using bulky, electron-rich ligands like SPhos or XPhos.
Incorrect Base The base plays a crucial role in the catalytic cycle. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.
Suboptimal Temperature While some Suzuki couplings proceed at room temperature, many require heating to 80-110°C for efficient catalytic turnover.

Issue 2: Significant Formation of By-products (e.g., Homocoupling)

Potential Cause Suggested Solution
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. Rigorous degassing and maintaining an inert atmosphere are essential.
Inefficient Catalyst System Using a pre-formed Pd(0) catalyst or a highly efficient pre-catalyst system can minimize side reactions.
Incorrect Stoichiometry A slight excess of the boronic acid derivative (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the more expensive aryl halide.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Fluorobiphenyl (Adapted from Large-Scale Synthesis of 4-Acetylbiphenyl)

This protocol is adapted from a patented procedure for the high-yield synthesis of 4-acetylbiphenyl and should be optimized for the specific substrate.[6]

Materials:

  • 2-Fluorobiphenyl

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reactor, prepare a mixture of 2-fluorobiphenyl (1.0 eq), acetic anhydride (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (e.g., 0.015 eq) in dichloromethane.

  • In a separate, larger reactor, charge anhydrous aluminum chloride (2.1 eq) and dichloromethane. Cool the suspension to between -10°C and -20°C with stirring.

  • Slowly add the 2-fluorobiphenyl/acetic anhydride/DMAP solution to the cooled AlCl₃ suspension over 60-90 minutes, ensuring the temperature is maintained between -10°C and -20°C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Slowly quench the reaction by the dropwise addition of a hydrochloric acid solution, keeping the temperature below 0°C.

  • Separate the organic layer, wash it with water three times, and then dry over anhydrous magnesium sulfate.

  • Remove the dichloromethane by distillation under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This is a general protocol for a microwave-assisted Suzuki-Miyaura coupling that can be adapted for larger-scale synthesis with appropriate engineering controls.

Materials:

  • 1-Bromo-2-fluorobenzene or (2-Fluorophenyl)boronic acid

  • (4-Acetylphenyl)boronic acid or 4-Bromoacetophenone

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water or Dioxane/Water solvent mixture

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., 0.5-2 mol%), and the base (2-3 eq).

  • Degas the mixture by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables present representative data for analogous reactions, which can serve as a baseline for the synthesis of this compound.

Table 1: Friedel-Crafts Acylation of Biphenyl - Effect of Reaction Conditions on Yield [7]

Catalyst SystemAcylating AgentSolventTemperature (°C)Yield (%)
AlCl₃Acetyl Chloride1,2-dichloroethane84~100 (for a substituted biphenyl)
AlCl₃Acetyl ChlorideCarbon disulfide4638.5 (for a substituted biphenyl)
AlCl₃ / 4-DMAPAcetic AnhydrideDichloromethane-10 to -2093.3

Table 2: Suzuki-Miyaura Coupling for 4-Acetylbiphenyl Synthesis - Reported Yields [7]

Palladium CatalystLigandBaseSolventConditionsYield (%)
Pd(OAc)₂SPhosNa₃PO₄Toluene/Water100°C, 16-24hLow (3-15%)
Pyridine-based Pd(II)-complex-KOHWaterMicrowave, 100-160°C, 5 min96 (isolated)
Not specifiedNot specifiedNa₂CO₃Not specifiedMicrowave35.70

Visualizations

Friedel_Crafts_Workflow reagents 1. Mix 2-Fluorobiphenyl, Acetic Anhydride, DMAP in DCM catalyst_prep 2. Prepare AlCl3 suspension in DCM and cool to -20°C addition 3. Slow addition of reagent mixture to catalyst catalyst_prep->addition reaction 4. Stir at -20°C for 1-2 hours addition->reaction quench 5. Quench with HCl solution reaction->quench workup 6. Aqueous Workup (Wash with water) quench->workup purification 7. Dry, concentrate, and recrystallize workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active and the system anaerobic? start->check_catalyst check_conditions Are the reaction conditions (temperature, base, solvent) optimized? check_catalyst->check_conditions Yes solution_catalyst Degas solvents thoroughly. Use fresh catalyst/ligand. check_catalyst->solution_catalyst No check_reagents Are the starting materials of high purity? check_conditions->check_reagents Yes solution_conditions Screen different bases (K2CO3, K3PO4). Increase temperature (80-110°C). Try different solvents (Toluene, Dioxane). check_conditions->solution_conditions No solution_reagents Check for degradation of boronic acid. Purify starting materials. check_reagents->solution_reagents No success Yield Improved solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: Troubleshooting decision tree for low yield in the Suzuki-Miyaura coupling synthesis.

References

Validation & Comparative

Comparative NMR Analysis: 4-Acetyl-2-fluorobiphenyl and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Acetyl-2-fluorobiphenyl against structurally related alternatives, 4-Acetylbiphenyl and 2-Fluorobiphenyl. The experimental data presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of these compounds.

Data Summary

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its analogues. The data is compiled from various sources and presented for comparative purposes.

Table 1: ¹H NMR Data Comparison

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound CDCl₃3002.71 (s, 3H), 7.46-7.59 (m, 4H), 7.63 (dd, 2H, J=6.6, 1.8 Hz), 7.84 (d, 1H, J=8.4 Hz), 7.96 (t, 2H, J= 1.2 Hz), 8.11 (dd, 2H, J= 6.6, 1.8 Hz)[1]
4-Acetylbiphenyl CDCl₃3602.56 (s, 3H), 7.32-7.34 (m, 1H), 7.38-7.41 (t, J= 6 Hz, 2H), 7.54-7.56 (d, J= 8.8 Hz, 2H), 7.90-7.92 (d, J= 8.8 Hz, 2H)[2]
2-Fluorobiphenyl Not SpecifiedNot Specified7.15-7.65 (m, 9H)

Table 2: ¹³C NMR Data Comparison

CompoundSolventSpectrometer Frequency (MHz)Chemical Shift (δ, ppm)
This compound CDCl₃7526.6, 125.3, 125.5, 126.0, 126.3, 126.9, 128.3, 128.4, 130.3, 131.2, 133.8, 136.8, 139.0, 145.8, 197.8[1]
4-Acetylbiphenyl CDCl₃10027.08, 127.65, 127.70, 128.66, 129.34, 129.38, 136.31, 140.31, 146.21, 198.14[2]
2-Fluorobiphenyl Not SpecifiedNot SpecifiedNo data available from the provided search results.

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • The instrument is tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.

  • For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include:

    • Pulse width: ~30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • For ¹³C NMR, a proton-decoupled pulse-acquire sequence is commonly employed. Key parameters include:

    • Pulse width: ~30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Workflow Visualization

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H and 13C NMR Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectra H->I J Analyze Chemical Shifts I->J K Analyze Coupling Constants and Multiplicities I->K L Structural Elucidation J->L K->L

Caption: General workflow for NMR spectroscopic analysis.

References

A Head-to-Head Comparison: Friedel-Crafts vs. Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biphenyl scaffolds is a foundational element in the discovery and creation of novel therapeutics and functional materials. The selection of a synthetic route can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of two prominent methods for biphenyl synthesis: the classic Friedel-Crafts reaction and the modern Suzuki coupling.

This comparison delves into the mechanisms, quantitative performance, and experimental protocols of each method, supported by experimental data to inform the strategic selection of the most suitable pathway for your research and development needs.

At a Glance: Key Performance Metrics

FeatureFriedel-Crafts ReactionSuzuki Coupling
Typical Yield Moderate to Good (highly variable)High to Excellent (>90% is common)
Functional Group Tolerance Low to ModerateExcellent
Reaction Conditions Often harsh (strong Lewis acids)Generally mild (catalytic palladium, base)
Reagent Stability Acyl halides are moisture-sensitiveBoronic acids are often stable, isolable solids
Catalyst Stoichiometric Lewis acid (e.g., AlCl₃)Catalytic Palladium complex
Byproducts Significant inorganic waste (hydrolyzed Lewis acid)Boron-containing byproducts, generally easy to remove
Regioselectivity Can be difficult to controlHigh
Scalability Can be challenging due to large amounts of catalyst and wasteGenerally scalable and used in industrial processes

Reaction Mechanisms: A Tale of Two Pathways

The fundamental approaches of the Friedel-Crafts reaction and Suzuki coupling to form a carbon-carbon bond between two aryl rings are distinctly different.

Friedel-Crafts Acylation: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates an acyl halide to form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic aromatic ring, leading to the formation of an aryl ketone. To obtain a biphenyl, a subsequent reduction of the ketone is necessary.

Friedel_Crafts_Mechanism AcylHalide Acyl Halide (R-CO-Cl) AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Arene Arene Arene (Ar-H) Ketone Aryl Ketone (Ar-CO-R) SigmaComplex->Ketone - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Suzuki Coupling: A Catalytic Cycle

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of an aryl group from a boronic acid (activated by a base) to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biphenyl Ar-Ar' RedElim->Biphenyl ArylHalide Ar-X ArylHalide->OxAdd ArylBoronicAcid Ar'-B(OH)₂ + Base ArylBoronicAcid->Transmetalation

Caption: Catalytic Cycle of the Suzuki Coupling.

Quantitative Data Comparison

The following table summarizes representative experimental data for the synthesis of biphenyl or its derivatives via Friedel-Crafts acylation (followed by reduction, if necessary for the biphenyl) and Suzuki coupling.

ParameterFriedel-Crafts Acylation (Benzophenone Synthesis)[2]Suzuki Coupling (Biphenyl Synthesis)[3]
Aryl Substrate 1 BenzeneBromobenzene
Aryl Substrate 2 Benzoyl ChloridePhenylboronic Acid
Catalyst/Reagent AlCl₃ (1.1 eq.)Palladium Acetate / NHC Ligand
Base Not applicableCesium Carbonate
Solvent DichloromethaneDioxane
Temperature 0 °C to Room TemperatureNot specified, likely elevated
Reaction Time 2 hoursNot specified
Yield ~90% (for benzophenone)99% (for biphenyl)

Experimental Protocols

Friedel-Crafts Acylation: Synthesis of Benzophenone[2]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Benzoyl Chloride

  • Benzene

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • The suspension is cooled to 0-5 °C in an ice bath.

  • A solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added slowly via the dropping funnel to the stirred suspension.

  • After the addition of benzoyl chloride, benzene (1.0 to 1.2 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl.

  • The organic layer is separated, washed with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzophenone.

  • The product can be further purified by recrystallization or column chromatography.

Suzuki Coupling: Synthesis of Biphenyl[3]

Materials:

  • Bromobenzene

  • Phenylboronic Acid

  • Palladium Acetate (Pd(OAc)₂)

  • N-heterocyclic carbene (NHC) ligand

  • Cesium Carbonate (Cs₂CO₃)

  • Dioxane

  • Ethyl Acetate

  • Water

Procedure:

  • To a reaction vessel, add bromobenzene (1.0 equivalent), phenylboronic acid (1.2 equivalents), cesium carbonate (2.0 equivalents), palladium acetate (catalytic amount), and the NHC ligand (catalytic amount).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous dioxane is added as the solvent.

  • The reaction mixture is heated and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford biphenyl.

Experimental Workflow Comparison

The overall workflow for each synthesis highlights the differences in complexity and workup procedures.

Experimental_Workflows cluster_FC Friedel-Crafts Acylation Workflow cluster_Suzuki Suzuki Coupling Workflow FC_Start Start FC_Setup Anhydrous Setup (Inert Atmosphere) FC_Start->FC_Setup FC_Reagents Add AlCl₃ and Solvent FC_Setup->FC_Reagents FC_Cool Cool to 0°C FC_Reagents->FC_Cool FC_Add_Acyl Add Acyl Halide FC_Cool->FC_Add_Acyl FC_Add_Arene Add Arene FC_Add_Acyl->FC_Add_Arene FC_React React at RT FC_Add_Arene->FC_React FC_Quench Acidic Quench (Ice/HCl) FC_React->FC_Quench FC_Workup Aqueous Workup (Extraction, Washes) FC_Quench->FC_Workup FC_Purify Purification (Recrystallization/Chromatography) FC_Workup->FC_Purify FC_End End FC_Purify->FC_End S_Start Start S_Combine Combine Reactants, Catalyst, Base S_Start->S_Combine S_Inert Inert Atmosphere S_Combine->S_Inert S_Solvent Add Solvent S_Inert->S_Solvent S_Heat Heat and Stir S_Solvent->S_Heat S_Monitor Monitor Reaction S_Heat->S_Monitor S_Cool Cool to RT S_Monitor->S_Cool S_Workup Aqueous Workup (Extraction) S_Cool->S_Workup S_Purify Purification (Chromatography/Recrystallization) S_Workup->S_Purify S_End End S_Purify->S_End

Caption: Comparison of experimental workflows.

Conclusion and Recommendations

The choice between Friedel-Crafts acylation and Suzuki coupling for biphenyl synthesis is highly dependent on the specific target molecule and the priorities of the synthesis.

Friedel-Crafts acylation is a well-established method that can be cost-effective for simple, robust aromatic substrates. However, its significant drawbacks include the use of stoichiometric amounts of harsh Lewis acids, poor functional group tolerance, and potential for regioselectivity issues.

Suzuki coupling , on the other hand, represents a more modern and versatile approach. Its key advantages are mild reaction conditions, excellent functional group tolerance, high yields, and high regioselectivity.[4] While the palladium catalyst can be a cost consideration, the ability to synthesize complex and highly functionalized biphenyls in a single step with high efficiency often outweighs this.

For drug discovery and development, where functional group tolerance and the synthesis of complex molecules are paramount, Suzuki coupling is generally the superior and more widely adopted method for biphenyl synthesis. For large-scale industrial synthesis of simple biphenyls where cost is the primary driver, Friedel-Crafts reactions may still find application, though waste disposal and handling of corrosive reagents are significant considerations.

References

Comparative Analysis of the Biological Activities of 4-Acetyl-2-fluorobiphenyl and Flurbiprofen

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

Executive Summary

Flurbiprofen is a well-characterized non-steroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. In contrast, 4-Acetyl-2-fluorobiphenyl is primarily recognized as an impurity in the synthesis of flurbiprofen.[1] A thorough review of the scientific literature reveals a significant lack of data on the biological activity of this compound. Consequently, a direct experimental comparison with flurbiprofen is not feasible at this time.

This guide provides a detailed overview of the known biological activities of flurbiprofen, supported by experimental data from the literature. Furthermore, it outlines the standard experimental protocols that would be necessary to evaluate the biological profile of this compound and enable a future comparative analysis.

Overview of Flurbiprofen's Biological Activity

Flurbiprofen, chemically known as 2-(2-fluoro-4-biphenylyl)propionic acid, is a propionic acid derivative with robust anti-inflammatory effects.[2] Its primary mechanism of action involves the inhibition of prostaglandin synthesis by blocking the activity of COX enzymes.[3] Prostaglandins are key mediators of inflammation, pain, and fever.[3] Flurbiprofen inhibits both COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[4] This non-selective inhibition is responsible for both its therapeutic effects and some of its gastrointestinal side effects.[5]

Beyond COX inhibition, some studies suggest that flurbiprofen may have other mechanisms of action. For instance, it has been investigated for its potential to selectively inhibit the secretion of amyloid-beta(1-42), a peptide implicated in Alzheimer's disease, with newer analogues being developed to enhance this activity while reducing COX-related toxicity.[5][6]

Hypothetical Biological Profile of this compound

As of the latest literature review, there is no publicly available data on the biological activity of this compound. To conduct a comparative analysis, its pharmacological profile would need to be established through a series of in vitro and in vivo experiments. The following sections describe the necessary experimental protocols to elucidate its potential COX inhibitory and anti-inflammatory activities.

Comparative Data Tables

The following tables summarize the known quantitative data for flurbiprofen and provide a template for the data that would need to be generated for this compound for a meaningful comparison.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Flurbiprofen Data varies across studiesData varies across studiesGenerally considered non-selective
This compound Data not availableData not availableData not available

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The COX-2 selectivity index indicates the preference of the compound for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
Flurbiprofen 0.04 - 0.47 (oral)Significant pharmacological effect observed[2]
This compound Data not availableData not available

This in vivo model is a standard assay for evaluating the anti-inflammatory effects of test compounds.

Experimental Protocols

To determine the biological activity of this compound and compare it to flurbiprofen, the following standard experimental protocols would be employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Methodology:

  • Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are commonly used.

  • Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to other prostaglandins like PGE2. The amount of prostaglandin produced is quantified.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined incubation period.

    • The amount of prostaglandin produced is measured using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[10][11]

Objective: To evaluate the in vivo anti-inflammatory effect of the test compound by measuring its ability to reduce paw edema induced by carrageenan.

Methodology:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.[12]

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats.[13]

  • Test Compound Administration: The test compound is administered orally or intraperitoneally at various doses, usually 30-60 minutes before the carrageenan injection.[13] A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin or flurbiprofen.

  • Measurement of Paw Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[13]

  • Data Analysis: The percentage of inhibition of paw edema for each group is calculated relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

Prostaglandin Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by NSAIDs like flurbiprofen.

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins->GI_Protection Thromboxanes->GI_Protection Flurbiprofen Flurbiprofen Flurbiprofen->COX1 Inhibition Flurbiprofen->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

Hypothetical Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments required to compare the biological activities of this compound and flurbiprofen.

Experimental_Workflow Start Start: Obtain Test Compounds (this compound & Flurbiprofen) InVitro In Vitro Studies: COX Inhibition Assay Start->InVitro InVivo In Vivo Studies: Carrageenan-Induced Paw Edema Start->InVivo DetermineIC50 Determine IC50 values for COX-1 and COX-2 InVitro->DetermineIC50 Compare Comparative Analysis: Potency, Selectivity, Efficacy DetermineIC50->Compare MeasureInhibition Measure Paw Edema Inhibition InVivo->MeasureInhibition MeasureInhibition->Compare Report Publish Comparison Guide Compare->Report

Caption: Experimental workflow for comparative analysis.

Conclusion

While flurbiprofen is a well-established NSAID with a known mechanism of action, the biological activity of its impurity, this compound, remains uncharacterized. The experimental protocols outlined in this guide provide a clear roadmap for the necessary investigations to elucidate the pharmacological profile of this compound. The generation of such data would be essential for a direct and meaningful comparison of its biological activity with that of flurbiprofen, which could be of significant interest to the drug development and scientific communities. Until such studies are conducted, any claims regarding the biological effects of this compound would be purely speculative.

References

Navigating the Metabolic Maze: A Comparative Guide to the Mass Spectrometry Analysis of 4-Acetyl-2-fluorobiphenyl and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of 4-Acetyl-2-fluorobiphenyl and its metabolites, offering insights into experimental design and data interpretation.

The biotransformation of xenobiotics, such as this compound, is a critical aspect of drug discovery and development, influencing both efficacy and potential toxicity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the cornerstone for the sensitive and selective quantification of parent compounds and the identification of their metabolites. This guide delves into the methodologies, compares analytical strategies, and provides a framework for robust analysis.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to proceed through a series of Phase I and Phase II reactions, leading to various hydroxylated and conjugated metabolites. A key area of investigation is the potential for metabolic activation to reactive electrophilic species, which can have toxicological implications.[1]

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_bioactivation Potential Bioactivation Parent This compound Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated Hydroxylation (CYP450) Oxidized Oxidized Metabolites (e.g., Carboxylic Acid) Parent->Oxidized Oxidation Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates Hydroxylated->Sulfate Sulfation (SULTs) Reactive Reactive Intermediates (e.g., Quinones) Hydroxylated->Reactive Further Oxidation Adducts Macromolecular Adducts (DNA, Proteins) Reactive->Adducts Covalent Binding

Caption: Predicted metabolic pathways of this compound.

Comparative Analysis of Mass Spectrometry Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound and its metabolites due to its high sensitivity, selectivity, and speed.[2] Below is a comparison of typical parameters and alternative approaches.

ParameterLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography followed by mass analysis of ionized molecules and their fragments.Separation by gas chromatography followed by mass analysis of ionized molecules.
Sample Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile metabolites.Requires volatile and thermally stable compounds or derivatization.
Ionization Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).Electron Ionization (EI), Chemical Ionization (CI).
Sensitivity High (picogram to femtogram levels).Moderate to high, depending on the compound.
Selectivity High, especially with Multiple Reaction Monitoring (MRM).High, based on retention time and mass spectrum.
Sample Preparation Protein precipitation, liquid-liquid extraction, solid-phase extraction.Often requires derivatization to increase volatility.
Typical Application Quantitative bioanalysis, metabolite identification.Analysis of volatile organic compounds, steroids.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate and reliable results. Below are outlines for key in vitro metabolism studies.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which the parent compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.[1]

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of this compound.

  • Pre-warm the HLM solution in phosphate buffer at 37°C.

  • Initiate the reaction by adding the compound and the NADPH regenerating system to the HLM solution.

  • Incubate the mixture at 37°C.

  • At various time points, withdraw an aliquot and terminate the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Metabolite Identification in Human Hepatocytes

This assay helps identify the major metabolites in a more physiologically relevant in vitro system that contains both Phase I and Phase II enzymes.[1]

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

Procedure:

  • Prepare a stock solution of this compound.

  • Add the stock solution to the hepatocyte culture.

  • Incubate the cells at 37°C.

  • At selected time points, collect both the cells and the culture medium.

  • Lyse the cells and precipitate proteins using cold acetonitrile.

  • Combine the cell lysate and the culture medium, and centrifuge.

  • Analyze the supernatant for the parent compound and its metabolites using high-resolution LC-MS/MS.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound and its metabolites from a biological matrix.

Experimental Workflow Sample Biological Sample (e.g., Plasma, Microsomes) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition and Processing MS->Data Results Quantitative Results / Metabolite Identification Data->Results

Caption: General experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

ParameterSetting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 3 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[3]
Gradient Optimized for separation of parent and metabolites
Injection Volume 5-20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ of this compound
Product Ion(s) (m/z) Optimized for specific fragments
Collision Energy Optimized for each transition

Alternative Analytical Approaches

While LC-MS/MS is the gold standard, other techniques can provide complementary information:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively determine the structure of isolated metabolites, especially for identifying the position of modifications like hydroxylation.

  • Radiolabeling Studies: Using a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) allows for the tracking of all drug-related material, ensuring a complete picture of its disposition.

By employing a combination of these powerful analytical techniques, researchers can gain a comprehensive understanding of the metabolic profile of this compound, a critical step in its development as a safe and effective therapeutic agent.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Acetyl-2-fluorobiphenyl is a critical step in the development of various pharmaceutical compounds. The efficiency and selectivity of this synthesis are highly dependent on the chosen catalytic system. This guide provides an objective comparison of common catalytic methods, supported by experimental data from analogous reactions, to assist researchers in selecting the optimal synthetic route.

Introduction to Synthetic Strategies

The formation of this compound can be approached through two primary strategies:

  • Friedel-Crafts Acylation: This classic method involves the acylation of 2-fluorobiphenyl. It is a direct approach but can be limited by regioselectivity issues.

  • Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, offer a more controlled and often higher-yielding approach by forming the biphenyl bond.

This guide will compare catalysts and conditions for both strategies, drawing on data from the synthesis of structurally similar compounds to provide a comprehensive overview.

Comparative Data of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems applicable to the synthesis of this compound and its analogues.

Table 1: Friedel-Crafts Acylation of Biphenyl Analogues

Catalyst SystemAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetyl Chloride1,2-dichloroethane84~100 (for a substituted biphenyl)[cite: ]
AlCl₃Acetyl ChlorideCarbon disulfide4638.5 (for a substituted biphenyl)[cite: ]
AlCl₃ / 4-DMAPAcetic AnhydrideDichloromethane-10 to -2093.3[cite: ]
Anhydrous AlCl₃Acetyl ChlorideMethylene chloride0 to RT82.2 (for 4-acetyl-2'-fluoro-4'-bromobiphenyl)[1]
Lewis Acids (e.g., AlCl₃, ZnCl₂, BF₃)Trihaloacetyl chloride1,2-dichloroethane-5 to 10Not specified[2]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

Coupling ReactionCatalystLigandBaseSolventConditionsYield (%)Reference
Suzuki-MiyauraPyridine-based Pd(II)-complex (0.25 mol%)-KOHWaterMicrowave, 100-160°C, 5 min96 (for 4-Acetylbiphenyl)[3]
Suzuki-MiyauraG-COOH-Pd-10-K₂CO₃Not specified70-110°C, 3-48hGood conversion rates (for fluorinated biphenyls)[4][5]
StillePd(PPh₃)₄ (10 mol%)--DMF110°C52 (for a substituted biphenyl)[6]
StillePd₂(dba)₃AsPh₃CuIDMF60°C55 (for a substituted biphenyl)[6]
NegishiPd(OAc)₂ or Pd₂(dba)₃P(o-Tol)₃-DMF50°CGood yields (for phenylalanine derivatives)[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar compounds and can be adapted for the synthesis of this compound.

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol is adapted from the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl[1].

Materials:

  • 2-Fluorobiphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Methylene Chloride (DCM)

  • Hydrochloric Acid (HCl), dilute

  • Ice

  • Sodium Hydrogen Carbonate (NaHCO₃) solution

  • Glauber's salt (Anhydrous Sodium Sulfate, Na₂SO₄)

  • Acetone

Procedure:

  • A reaction vessel is charged with anhydrous aluminum chloride (1.1 to 2.2 equivalents) and methylene chloride.

  • The mixture is cooled to a temperature not higher than 0°C with stirring.

  • Acetyl chloride (1.1 equivalents) is added dropwise to the suspension.

  • A solution of 2-fluorobiphenyl (1 equivalent) in methylene chloride is then added dropwise, maintaining the temperature below 0°C.

  • The reaction mixture is stirred for several hours while gradually warming to room temperature.

  • The reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

  • The organic layer is separated, washed successively with water, an aqueous solution of sodium hydrogen carbonate, and water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the residue is purified by recrystallization from acetone to yield this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the microwave-assisted Suzuki-Miyaura coupling[3].

Reactants:

  • (2-Fluoro-4-bromophenyl)ethan-1-one or 4-Acetyl-2-fluorophenylboronic acid

  • Phenylboronic acid or a suitable aryl halide/triflate

Materials:

  • Palladium catalyst (e.g., a pyridine-based Pd(II)-complex, 0.25 mol%)

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a microwave process vial, combine the aryl halide (1 mmol), the boronic acid (1.2 mmol), potassium hydroxide (2 mmol), tetrabutylammonium bromide (0.6 mmol), and the palladium catalyst.

  • Add water (10 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-160°C) for a specified time (e.g., 5 minutes).

  • After cooling, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the discussed synthetic methods.

Friedel_Crafts_Acylation Reactants 2-Fluorobiphenyl + Acetyl Chloride Catalyst AlCl₃ (Lewis Acid) Reactants->Catalyst Activation Intermediate Acylium Ion Formation & Sigma Complex Reactants->Intermediate Electrophilic Aromatic Substitution Catalyst->Intermediate Product This compound Intermediate->Product Deprotonation Workup Aqueous Workup Product->Workup Quenching Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle ArylHalide Aryl Halide (e.g., 4-Bromo-2-fluoroacetophenone) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Arylboronic Acid (e.g., Phenylboronic acid) Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxAdd Ar-X OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product (Ar-Ar') Product This compound RedElim->Product

References

Purity Assessment of Synthetic 4-Acetyl-2-fluorobiphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic compounds is a critical parameter in research and drug development, ensuring the reliability and reproducibility of experimental results. 4-Acetyl-2-fluorobiphenyl, recognized as Flurbiprofen Impurity D, is a key compound to monitor during the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[][2] This guide provides a comparative overview of analytical methods for assessing the purity of synthetic this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of the most common methods for the analysis of this compound and its potential process-related impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.Provides structural information and quantification based on the magnetic properties of atomic nuclei.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Primary Use Quantitative purity determination (% area), detection of non-volatile impurities.Identification of volatile impurities and structural confirmation by mass-to-charge ratio.Absolute purity determination (qNMR), structural elucidation, and identification of impurities.
Advantages High sensitivity, excellent for quantitative analysis, widely available.High selectivity and sensitivity, provides molecular weight and fragmentation information.Provides detailed structural information, can be an absolute quantification method without a specific reference standard.
Limitations Requires a chromophore for UV detection, may not detect all impurities if they don't absorb UV light.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.Lower sensitivity compared to MS-based methods, can be complex to interpret for mixtures.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. The following sections outline typical experimental protocols for HPLC, GC-MS, and NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC method is commonly employed for the analysis of Flurbiprofen and its impurities.[3][4] The following protocol is adapted from established methods for Flurbiprofen.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to around 3.5.[3] A typical gradient could be 60:40 (v/v) acetonitrile:buffer.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The following is a general protocol that can be optimized for this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-550 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers the advantage of being a primary ratio method of measurement, allowing for the determination of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparison with Alternatives: Other Flurbiprofen Impurities

The purity assessment of this compound (Impurity D) should be considered in the context of other potential process-related impurities of Flurbiprofen. These include:

  • Flurbiprofen Related Compound A: 2-(Biphenyl-4-yl)propanoic acid.[5]

  • Flurbiprofen EP Impurity C: 2-(2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-4-yl)propanoic acid.

  • Flurbiprofen EP Impurity E: 2-Fluoro-4-biphenylcarboxylic acid.

The analytical methods described above can be utilized to separate and quantify these impurities from the main Flurbiprofen active pharmaceutical ingredient (API) and from each other. The relative retention times in HPLC and the fragmentation patterns in GC-MS will be key identifiers for each impurity.

Visualizing the Experimental Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the metabolic pathway of Flurbiprofen.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Data Evaluation synth Synthetic this compound hplc HPLC Analysis synth->hplc Sample Preparation gcms GC-MS Analysis synth->gcms Sample Preparation nmr qNMR Analysis synth->nmr Sample Preparation data_table Comparative Data Table hplc->data_table gcms->data_table nmr->data_table purity_report Final Purity Report data_table->purity_report Data Interpretation Metabolic_Pathway cluster_liver Liver Metabolism Flurbiprofen Flurbiprofen CYP2C9 CYP2C9 Enzyme Flurbiprofen->CYP2C9 Oxidation Metabolite 4'-hydroxyflurbiprofen Excretion Excretion Metabolite->Excretion CYP2C9->Metabolite

References

A Comparative Guide to the Synthetic Routes of 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Acetyl-2-fluorobiphenyl is a crucial building block in the synthesis of various pharmacologically active molecules. This guide provides a comparative analysis of established and alternative synthetic routes to this compound, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, primarily revolving around the formation of the biaryl bond and the introduction of the acetyl group. The three main routes compared here are the Friedel-Crafts acylation, the Suzuki cross-coupling reaction, and a classical approach involving a diazonium salt.

Parameter Route 1: Friedel-Crafts Acylation Route 2: Suzuki Cross-Coupling Route 3: Diazotization-Acylation
Starting Materials 2-Fluorobiphenyl, Acetyl chloride/Acetic anhydride2-Fluorophenylboronic acid, 4-Bromoacetophenone (or vice-versa)2-Amino-4'-acetylbiphenyl
Key Reagents Lewis Acid (e.g., AlCl₃)Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)NaNO₂, H₂SO₄, Acetylating agent
Typical Yield Moderate to Good (60-80%)Good to Excellent (75-95%)Moderate (50-70%)
Reaction Conditions Anhydrous, often cryogenic temperaturesInert atmosphere, elevated temperaturesLow temperatures for diazotization, then elevation
Advantages Direct, one-step introduction of the acetyl group.High yields, good functional group tolerance, milder conditions than Friedel-Crafts.Utilizes readily available anilines.
Disadvantages Harsh conditions, potential for regioisomeric byproducts, catalyst disposal issues.Cost of palladium catalyst and ligands, requires pre-functionalized starting materials.Multi-step process, potential for hazardous diazonium intermediates.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 2-Fluorobiphenyl

This method involves the direct acylation of the pre-formed 2-fluorobiphenyl core.

Procedure:

  • To a stirred solution of 2-fluorobiphenyl (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) at 0°C under an inert atmosphere, add a Lewis acid catalyst such as anhydrous aluminum chloride (1.1 equivalents).

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Suzuki Cross-Coupling Reaction

This popular cross-coupling reaction builds the biphenyl backbone by connecting a boronic acid with a halide.

Procedure:

  • In a reaction vessel, combine 2-fluorophenylboronic acid (1.2 equivalents), 4-bromoacetophenone (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Add a solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Route 3: Synthesis via Diazotization of an Amino-Biphenyl Precursor

This classical route involves the transformation of an amino group on a pre-existing acetylbiphenyl scaffold.

Procedure:

  • Dissolve 2-amino-4'-acetylbiphenyl (1 equivalent) in a mixture of a strong acid (e.g., 5N sulfuric acid) and water, and cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C. Stir for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare the desired nucleophile for introducing the acetyl group if a different precursor is used. For this specific transformation from an amino group to a hydrogen, the diazonium salt would typically be reduced, which is not the most direct route to the target molecule but illustrates the utility of the diazonium intermediate for other transformations.

  • To obtain the hydroxylated precursor as an intermediate step, the cold diazonium salt solution is slowly added to boiling dilute sulfuric acid.[1]

  • The resulting product can be further modified. For instance, the hydroxyl group can be methylated using dimethyl sulfate and potassium carbonate in acetone.[1]

Synthetic Pathway Visualizations

Friedel_Crafts_Acylation 2-Fluorobiphenyl 2-Fluorobiphenyl This compound This compound 2-Fluorobiphenyl->this compound Acetyl Chloride, AlCl₃ Dichloromethane, 0°C to rt

Caption: Friedel-Crafts Acylation Pathway.

Suzuki_Cross_Coupling cluster_reactants Reactants 2-Fluorophenylboronic acid 2-Fluorophenylboronic acid This compound This compound 2-Fluorophenylboronic acid->this compound 4-Bromoacetophenone 4-Bromoacetophenone 4-Bromoacetophenone->this compound Pd(PPh₃)₄, Na₂CO₃ Toluene/Ethanol/H₂O, Reflux

Caption: Suzuki Cross-Coupling Pathway.

Diazotization_Route 2-Amino-4'-acetylbiphenyl 2-Amino-4'-acetylbiphenyl Diazonium Salt Diazonium Salt 2-Amino-4'-acetylbiphenyl->Diazonium Salt NaNO₂, H₂SO₄ 0-5°C Intermediate Intermediate Diazonium Salt->Intermediate Further Reaction

Caption: Diazotization Pathway.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including scale, cost, available equipment, and tolerance for harsh reagents. The Friedel-Crafts acylation offers a direct but potentially low-yielding and harsh method. The Suzuki cross-coupling provides a high-yielding and versatile alternative, albeit at a higher initial cost for the catalyst. The diazotization route, while a more classical approach, can be a viable option if the appropriate substituted aniline precursor is readily available. For modern drug development processes that prioritize efficiency, yield, and milder conditions, the Suzuki cross-coupling reaction often represents the most advantageous approach.

References

In Vitro Efficacy of 4-Acetyl-2-fluorobiphenyl Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of analogs related to 4-Acetyl-2-fluorobiphenyl. Due to a lack of publicly available direct comparative studies on this compound analogs, this guide focuses on the well-characterized parent compound, Flurbiprofen, and its derivatives as primary analogs. This compound is a known impurity of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID).

The primary mechanism of action for Flurbiprofen and its analogs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[][2][3] This guide presents quantitative data on the inhibitory activity of these compounds against COX-1 and COX-2, details the experimental protocols for the assays used, and provides a visual representation of the relevant biological pathway.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory concentrations (IC50) of Flurbiprofen and its analogs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.

Compound/AnalogTargetIC50 (µM)SubstrateSource
Flurbiprofen (racemic) COX-14Arachidonic Acid[4]
COX-295Arachidonic Acid[4]
COX-222-Arachidonoylglycerol (2-AG)[4]
(R)-Flurbiprofen Prostaglandin E2 Production17[5]
(S)-Flurbiprofen Prostaglandin E2 Production0.014[5]
(R)-Flu-AM1 COX-16Arachidonic Acid[4]
COX-220Arachidonic Acid[4]
COX-212-Arachidonoylglycerol (2-AG)[4]
(S)-Flu-AM1 COX-13Arachidonic Acid[4]
COX-210Arachidonic Acid[4]
COX-20.72-Arachidonoylglycerol (2-AG)[4]
Desmethylflurbiprofen COX-20.112-Arachidonoylglycerol (2-AG)[6]

Experimental Protocols

The data presented in this guide are derived from established in vitro assays designed to measure the inhibition of cyclooxygenase activity.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Substrate: Arachidonic acid is the natural substrate for COX enzymes and is typically used to initiate the enzymatic reaction. In some studies, endocannabinoids like 2-arachidonoylglycerol (2-AG) are used as substrates to investigate substrate-selective inhibition.[4][6]

  • Assay Principle: The assay measures the amount of prostaglandin E2 (PGE2) or other prostaglandins produced by the enzyme. The reaction mixture includes the enzyme, substrate, and the test compound at various concentrations.

  • Detection Method: The quantity of prostaglandins produced is often measured using methods such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Prostaglandin E2 (PGE2) Production Inhibition Assay in Inflammatory Cells

This assay measures the ability of a compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant measure of anti-inflammatory activity.

  • Cell Line: Rat peritoneal leukocytes or other relevant inflammatory cell lines are used.[5]

  • Stimulation: The cells are stimulated with a bacterial suspension or other inflammatory agents to induce the expression of COX-2 and the production of prostaglandins.[5]

  • Treatment: The stimulated cells are treated with various concentrations of the test compound.

  • Measurement: The amount of PGE2 released into the cell culture medium is quantified, typically by ELISA.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in PGE2 production compared to untreated, stimulated cells.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin synthesis pathway, which is the target of this compound analogs, and a general workflow for evaluating in vitro efficacy.

G Prostaglandin Synthesis Pathway Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain This compound Analogs (e.g., Flurbiprofen) This compound Analogs (e.g., Flurbiprofen) This compound Analogs (e.g., Flurbiprofen)->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

G In Vitro Efficacy Evaluation Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesize/Acquire Analogs Synthesize/Acquire Analogs COX Inhibition Assay COX Inhibition Assay Synthesize/Acquire Analogs->COX Inhibition Assay Cellular PGE2 Assay Cellular PGE2 Assay Synthesize/Acquire Analogs->Cellular PGE2 Assay Calculate IC50 Values Calculate IC50 Values COX Inhibition Assay->Calculate IC50 Values Cellular PGE2 Assay->Calculate IC50 Values Compare Potency & Selectivity Compare Potency & Selectivity Calculate IC50 Values->Compare Potency & Selectivity

Caption: Workflow for In Vitro Efficacy Assessment.

References

Safety Operating Guide

Proper Disposal of 4-Acetyl-2-fluorobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Acetyl-2-fluorobiphenyl, ensuring operational integrity and adherence to regulatory standards.

Key Safety and Hazard Information:

PropertyDataSource
Physical State Solid, Powder[3][4]
Appearance White to Light Yellow/Off-white[3][4]
Primary Hazards Skin, eye, and respiratory irritant[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[2]
Hazardous Decomposition Upon combustion, may release irritating and toxic fumes and gases.[1]

Procedural Steps for Proper Disposal

The following step-by-step process outlines the recommended procedure for the safe disposal of this compound, from initial handling to final waste collection.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn to minimize exposure.[1] This includes:

  • Eye Protection: Chemical safety goggles or glasses.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1]

Step 2: Waste Collection

Proper collection of waste is critical to prevent contamination and ensure safety.

  • Solid Waste:

    • Carefully sweep up any solid this compound waste.[1][2]

    • Avoid generating dust during collection.[1]

    • Place the swept material into a suitable, clearly labeled, and sealable container for disposal.[1][2]

  • Contaminated Materials:

    • Place all materials contaminated with this compound, such as paper towels, gloves, and weighing papers, in a designated, sealed, and clearly labeled waste container.[1][5]

Step 3: Container Management

Proper containerization of chemical waste is essential for safe storage and transport.

  • Container Selection: Use a container that is compatible with this compound.

  • Labeling: Clearly label the container with "Hazardous Waste" and the specific chemical name, "this compound".[5][6] The label should also indicate the primary hazards (e.g., "Irritant").[6]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][5][6]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company or through your institution's Environmental Health and Safety (EHS) department.[5]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers whenever possible.

  • Handle uncleaned containers as you would the product itself.

Experimental Protocols:

No specific experimental protocols for the chemical neutralization or treatment of this compound were identified in the provided search results. The primary and recommended disposal method is collection by a licensed hazardous waste disposal service.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) A->B C Collect Waste B->C D Solid Waste (Sweep, avoid dust) C->D E Contaminated Materials (Gloves, paper) C->E F Place in Labeled, Sealable Container D->F E->F G Store in Designated Secure Area F->G H Arrange for Professional Disposal (Licensed Vendor / EHS) G->H I End: Waste Disposed H->I

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4-Acetyl-2-fluorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Acetyl-2-fluorobiphenyl

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

While specific toxicological properties for this compound have not been fully investigated, related compounds suggest it may cause skin, eye, and respiratory tract irritation.[1] Therefore, cautious handling is imperative.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection Type Specific PPE Recommendation Guidelines and Standards
Eye Protection Chemical safety goggles or a face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemically resistant, impervious gloves.Nitrile gloves are a suitable option.[3]
Body Protection Laboratory coat or other appropriate protective clothing.Should be sufficient to prevent skin exposure.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dusts are generated or if exposure limits are exceeded.[1]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Weighing and Transfer:

    • To minimize dust generation, perform all weighing and transferring of the solid compound inside a chemical fume hood.[3]

    • Use a spatula for transfers and avoid creating dust clouds.[3]

    • If dissolving the solid, add the solvent to the solid to minimize dust.[3]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]

    • Remove and wash contaminated clothing before reuse.[1]

Spill Cleanup Protocol:

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.[5]

    • If the spill involves volatile or flammable materials, eliminate all ignition sources.[5]

  • Containment:

    • Wear the appropriate PPE as detailed above.[5]

    • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6] Work from the outside of the spill inward.[7]

  • Cleanup and Decontamination:

    • Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[2] Avoid generating dust.[1]

    • Decontaminate the affected surface area with a mild detergent and water.[5][7]

  • Waste Disposal:

    • Label the container with "Hazardous Waste," the chemical name, and a description of the contents.[8]

    • Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste.[3]

Disposal of this compound Waste:

Proper disposal of chemical waste is critical to prevent environmental contamination and adhere to regulations.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste and contaminated materials in a designated, labeled, and sealed container.[8]

    • Liquid Waste: Collect liquid waste from reactions or cleaning in a separate, compatible, and labeled hazardous waste container.[3]

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[8]

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents.[8]

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]

    • Never dispose of this compound down the drain or in regular trash.[3]

Experimental Workflow Visualization

The following diagram illustrates the procedural workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Workflow for Chemical Spill Response cluster_assessment Initial Assessment cluster_response Response Actions Spill Spill Occurs Assess Assess Spill Severity Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Is it manageable? MajorSpill Major Spill Assess->MajorSpill Is it a major hazard? Alert Alert Area Occupants MinorSpill->Alert Yes Evacuate Evacuate & Call Emergency Services MajorSpill->Evacuate Yes DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Cleanup Collect Spill Material Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.